Product packaging for 5-Methoxyindole(Cat. No.:CAS No. 1006-94-6)

5-Methoxyindole

カタログ番号: B015748
CAS番号: 1006-94-6
分子量: 147.17 g/mol
InChIキー: DWAQDRSOVMLGRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Methoxyindole (CAS 1006-94-6) is a high-purity, versatile organic compound with a distinctive indole core functionalized with a methoxy group, making it a powerful building block for complex molecular architectures in organic synthesis . Key Research Applications & Value: Antifungal Agent: this compound exhibits strong, direct antagonistic activity against the phytopathogenic fungus Fusarium graminearum , a major cause of Fusarium head blight in wheat . Its mechanism of action involves inhibiting fungal growth, conidial germination, and inducing morphological malformations, reactive oxygen species (ROS) accumulation, and subsequent cell death . Neuroprotection and Medicinal Chemistry: As a key scaffold, this compound is used to develop novel hydrazone hybrids with multifunctional neuroprotective profiles . These derivatives demonstrate significant antioxidant activity, suppress iron-induced lipid peroxidation, inhibit monoamine oxidase-B (MAO-B), and show promise for researching neurodegenerative disorders . Organic Synthesis Intermediate: The compound's structure and reactivity are leveraged in diverse fields, including the development of fine chemicals, advanced materials, and novel biologically active compounds such as phytoalexin analogs and other specialized chemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B015748 5-Methoxyindole CAS No. 1006-94-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQDRSOVMLGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143424
Record name 5-Methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-94-6
Record name 5-Methoxyindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHOXYINDOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indol-5-yl methyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXYINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQM3AS43PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Endogenous Enigma: A Technical Guide to 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole, an endogenous compound derived from the metabolism of L-tryptophan, has emerged as a molecule of significant interest in the scientific community. While often overshadowed by its more famous derivative, melatonin, this compound possesses a unique and complex biological profile. This technical guide provides an in-depth exploration of the endogenous role of this compound, consolidating current knowledge on its biosynthesis, metabolism, and interactions with key cellular targets. We delve into its functions in inflammation, neuroprotection, and cellular signaling, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to facilitate a deeper understanding and spur further research into its therapeutic potential.

Introduction

This compound is a naturally occurring indoleamine found in various organisms, including humans.[1] It serves as a crucial intermediate in the biosynthesis of several biologically active molecules, most notably 5-methoxytryptophan and N-acetyl-5-methoxytryptamine (melatonin).[2] Beyond its precursor role, this compound itself exhibits a range of physiological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] This guide aims to provide a comprehensive technical overview of the endogenous functions of this compound, catering to researchers and professionals in drug development.

Biosynthesis and Metabolism

The primary pathway for the endogenous synthesis of this compound begins with the essential amino acid L-tryptophan.[2] The metabolic cascade involves several enzymatic steps, leading to the formation of this compound and its subsequent conversion into other important methoxyindoles.

Synthesis Pathway of 5-Methoxyindoles:

G tryptophan L-Tryptophan five_htp 5-Hydroxytryptophan tryptophan->five_htp serotonin Serotonin (5-HT) five_htp->serotonin five_hi 5-Hydroxyindole serotonin->five_hi melatonin N-acetyl-5-methoxytryptamine (Melatonin) serotonin->melatonin five_mi This compound five_hi->five_mi five_mtp 5-Methoxytryptophan five_mi->five_mtp

Biosynthesis of this compound and related compounds.

Molecular Targets and Signaling Pathways

This compound and its metabolites exert their biological effects through interaction with various molecular targets, influencing a range of signaling pathways.

Serotonin (5-HT) Receptors

Due to its structural similarity to serotonin, this compound is known to interact with serotonin receptors, although its binding affinities are not as extensively characterized as those of other indoleamines. It is suggested to have activity at 5-HT receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological functions.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Emerging evidence suggests that this compound may act as an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and metabolism. Activation of PPARγ can modulate the expression of a suite of genes involved in these processes.

Anti-inflammatory Signaling

The anti-inflammatory properties of this compound and its downstream metabolite, 5-methoxytryptophan (5-MTP), are partly mediated through the inhibition of key inflammatory signaling cascades. Studies have shown that 5-MTP can suppress the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anti-inflammatory Signaling of 5-MTP:

G LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines five_MTP 5-MTP five_MTP->p38 inhibits

Inhibition of p38 MAPK and NF-κB signaling by 5-MTP.
Neuroprotective Pathways

This compound and its derivatives have demonstrated neuroprotective potential, although the precise mechanisms are still under investigation. Two key signaling pathways implicated in neuroprotection are the cAMP response element-binding protein (CREB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of CREB is crucial for neuronal survival and plasticity, while the Nrf2 pathway is a primary cellular defense against oxidative stress.

Potential Neuroprotective Signaling of this compound:

cluster_0 Neuroprotective Pathways 5_MI This compound CREB CREB Activation 5_MI->CREB promotes? Nrf2 Nrf2 Activation 5_MI->Nrf2 promotes? Neuroprotection Neuroprotection CREB->Neuroprotection Nrf2->Neuroprotection

Hypothesized neuroprotective pathways of this compound.

Quantitative Data

While specific binding affinities for this compound are not as widely reported as for other indoleamines, this section aims to compile available quantitative data to provide a basis for comparison and future research.

TargetLigandParameterValueReference
5-HT1A Receptor 5-CT (standard)Ki0.5 nM
5-HT2A Receptor Ketanserin (standard)Ki0.75 nM
PPARγ Rosiglitazone (standard)EC5024 nM

Note: Data for this compound is currently limited. The table provides values for standard reference compounds for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for a specific serotonin receptor subtype.

Workflow for Competitive Radioligand Binding Assay:

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Assay Setup in 96-well plate A->B C Incubation to reach equilibrium B->C D Filtration to separate bound and unbound ligand C->D E Quantification of radioactivity D->E F Data Analysis (IC50 and Ki determination) E->F

Workflow for a competitive radioligand binding assay.

Procedure:

  • Reagent Preparation: Prepare cell membranes expressing the target 5-HT receptor, a specific radioligand (e.g., [³H]Ketanserin for 5-HT2A), and serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

PPARγ Luciferase Reporter Assay

This assay measures the ability of a compound to activate PPARγ.

Workflow for PPARγ Luciferase Reporter Assay:

G A Plate reporter cells (e.g., HEK293) B Treat cells with This compound A->B C Incubate for 24 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Data Analysis (EC50 determination) E->F

Workflow for a PPARγ luciferase reporter assay.

Procedure:

  • Cell Culture: Plate HEK293 cells stably expressing a PPARγ-responsive luciferase reporter gene construct.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the cells for 24 hours to allow for gene expression.

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate.

  • Measurement: Measure the luminescence produced using a luminometer.

  • Data Analysis: Plot the luminescence signal against the log concentration of this compound to determine the EC50 value.

In Vitro Cytokine Release Assay

This protocol measures the effect of this compound on cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Culture and Treatment: Culture immune cells and pre-treat with various concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a period (e.g., 24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Conclusion

This compound is a multifaceted endogenous molecule with a growing body of evidence supporting its role in a variety of physiological processes. Its involvement in anti-inflammatory and neuroprotective signaling pathways, coupled with its potential as a ligand for key receptors like 5-HT and PPARγ, makes it a compelling target for further investigation. The experimental protocols and data presented in this guide offer a framework for researchers to explore the intricate biology of this compound and to unlock its potential for the development of novel therapeutics. Further research is warranted to fully elucidate its binding affinities, downstream signaling cascades, and in vivo efficacy.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxyindole in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives represent a significant class of heterocyclic compounds that are pivotal in the field of medicinal chemistry, particularly in the development of novel anticancer agents. Among these, 5-methoxyindole and its derivatives have emerged as promising candidates, demonstrating a range of cytotoxic and cytostatic activities against various cancer cell lines. This technical guide synthesizes the current understanding of the core mechanisms through which 5-methoxyindoles exert their anticancer effects. The primary mechanisms discussed include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and the suppression of transcriptional activators like STAT3 and NF-κB. Furthermore, this document provides an overview of the experimental protocols used to elucidate these mechanisms and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various molecular interactions have made it a focal point for the design of targeted therapies. This compound, a naturally occurring tryptophan metabolite, and its synthetic derivatives have garnered attention for their potential as anticancer agents.[1] This guide aims to provide a comprehensive and technical overview of the molecular mechanisms underpinning the anticancer activity of 5-methoxyindoles, with a focus on data-driven insights and experimental methodologies.

Cytotoxic and Antiproliferative Activity

This compound derivatives have demonstrated significant antiproliferative activity across a panel of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the IC50 values for select this compound derivatives against various human cancer cell lines, showcasing their potency and, in some cases, selectivity.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
5o (indole-isatin hybrid) A-549Lung1.69[2][3]
5w (indole-isatin hybrid) A-549Lung1.91[2][3]
Sunitinib (Reference) A-549Lung8.11
5o (indole-isatin hybrid) NCI-H69AR (Resistant)Lung10.4
5-Methoxyhydnocarpin THP-1Leukemia37.5 (24h), 26.6 (48h), 18.4 (72h)
Harmalacidine U-937Leukemia3.1 ± 0.2
Trisindoline HepG2Liver20.3
Trisindoline A549Lung8.6
Trisindoline SK-N-SHBrain11.3
Trisindoline MCF-7Breast49.8
Trisindoline DU-145Prostate8.7

Core Mechanisms of Action

The anticancer effects of 5-methoxyindoles are multifactorial, involving the modulation of several critical cellular processes and signaling pathways.

Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is characterized by mitochondrial membrane disruption, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. Evidence suggests that some indole derivatives can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.

  • Extrinsic Pathway: Some this compound compounds have been shown to increase the expression of Fas and Fas-ligand (FasL), key components of the death receptor pathway that directly activates caspase-8.

  • Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by some indole derivatives is linked to an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels can cause oxidative damage to cellular components, including DNA and mitochondria, triggering apoptotic signaling.

This compound This compound ROS_Production ↑ ROS Production This compound->ROS_Production Mitochondrial_Stress Mitochondrial Stress This compound->Mitochondrial_Stress ROS_Production->Mitochondrial_Stress Bax_Upregulation ↑ Bax Mitochondrial_Stress->Bax_Upregulation Bcl2_Downregulation ↓ Bcl-2 Mitochondrial_Stress->Bcl2_Downregulation Cytochrome_c_Release Cytochrome c Release Bax_Upregulation->Cytochrome_c_Release Bcl2_Downregulation->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis 5-Methoxyindole_Derivative This compound Derivative (5o) Rb_Phosphorylation ↓ Rb Phosphorylation 5-Methoxyindole_Derivative->Rb_Phosphorylation G1_S_Progression G1/S Progression Rb_Phosphorylation->G1_S_Progression Cell_Proliferation Cell Proliferation G1_S_Progression->Cell_Proliferation G1_Arrest G1_Arrest G1_S_Progression->G1_Arrest cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution B->C D Incubate (3-4h) C->D E Solubilize formazan with DMSO D->E F Read absorbance at 570 nm E->F G Calculate IC50 F->G

References

The Multifaceted Biological Activities of 5-Methoxyindole and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, is a core component of numerous biologically active compounds. The introduction of a methoxy group at the 5-position of the indole ring gives rise to 5-methoxyindole, a versatile precursor for a wide array of derivatives with significant pharmacological potential. This technical guide provides an in-depth exploration of the diverse biological activities of this compound and its derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuropharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Anticancer Activity

Derivatives of this compound have demonstrated notable efficacy as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds induce mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.

Quantitative Data: Inhibition of Tubulin Polymerization and Cytotoxicity

The anticancer potential of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their ability to inhibit tubulin assembly.

CompoundCancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
OXi8006SK-OV-3 (ovarian)<5<5[1]
NCI-H460 (lung)<5<5[1]
DU-145 (prostate)<5<5[1]
Compound 31SK-OV-3 (ovarian)Strongly Cytotoxic<5[1]
NCI-H460 (lung)Strongly Cytotoxic<5[1]
DU-145 (prostate)Strongly Cytotoxic<5
Compound 35SK-OV-3 (ovarian)Strongly Cytotoxic<5
NCI-H460 (lung)Strongly Cytotoxic<5
DU-145 (prostate)Strongly Cytotoxic<5
Compound 36SK-OV-3 (ovarian)Comparable to OXi8006<5
NCI-H460 (lung)Comparable to OXi8006<5
DU-145 (prostate)Comparable to OXi8006<5
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in turbidity is monitored as an increase in optical density (OD) at 340 nm.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole, Colchicine)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Prepare working solutions of GTP and test compounds.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add General Tubulin Buffer, glycerol, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization (Vmax) is determined from the steepest slope of the curve. The extent of polymerization is represented by the plateau phase. Inhibition is observed as a decrease in both the Vmax and the final OD compared to the vehicle control.

Signaling Pathway: Disruption of Microtubule Dynamics

The following diagram illustrates the workflow for assessing the anticancer activity of indole derivatives, from initial screening to in vivo studies.

G Experimental Workflow for Anticancer Activity Assessment cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cytotoxicity Screening Cytotoxicity Screening (MTT, SRB assays) Mechanism of Action Studies Mechanism of Action (Apoptosis, Cell Cycle Analysis) Cytotoxicity Screening->Mechanism of Action Studies Molecular Target Validation Molecular Target Validation (Western Blotting) Mechanism of Action Studies->Molecular Target Validation Xenograft Mouse Model In Vivo Efficacy Testing (Xenograft Mouse Model) Molecular Target Validation->Xenograft Mouse Model Promising Compounds G COX-2 Gene Expression Signaling Pathways Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptors Receptors Pro-inflammatory Stimuli->Receptors Growth Factors Growth Factors Growth Factors->Receptors Ras Ras Receptors->Ras MAPK Cascades MAPK Cascades (ERK, p38, JNK) Ras->MAPK Cascades PI3K/Akt Pathway PI3K/Akt Pathway Ras->PI3K/Akt Pathway NF-kappaB NF-kappaB MAPK Cascades->NF-kappaB AP-1 AP-1 MAPK Cascades->AP-1 PI3K/Akt Pathway->NF-kappaB CREB CREB PI3K/Akt Pathway->CREB COX-2 Gene COX-2 Gene NF-kappaB->COX-2 Gene AP-1->COX-2 Gene CREB->COX-2 Gene COX-2 mRNA COX-2 mRNA COX-2 Gene->COX-2 mRNA COX-2 Protein COX-2 Protein COX-2 mRNA->COX-2 Protein G Hedgehog Signaling Pathway cluster_0 Without Hh Ligand cluster_1 With Hh Ligand Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates

References

Discovery and history of 5-Methoxyindole in scientific literature.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole, a naturally occurring compound and a key intermediate in the biosynthesis of melatonin, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and scientific literature surrounding this compound. It details its synthesis, key biological targets, associated signaling pathways, and relevant experimental protocols. Quantitative data from the literature are summarized, and complex biological processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is an indole derivative characterized by a methoxy group at the 5-position of the indole ring. It serves as a crucial precursor in the synthesis of various biologically active compounds, including the neurohormone melatonin.[1] Endogenously produced from the metabolism of L-tryptophan, this compound has been implicated in a range of physiological processes and has demonstrated therapeutic potential as an anti-inflammatory and anti-cancer agent.[1] This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for its further investigation and potential therapeutic applications.

History and Discovery

The exploration of methoxy-substituted indole compounds in the scientific literature dates back to the mid-20th century. A seminal paper by J.B. Bell and H.G. Lindwall published in 1948 in The Journal of Organic Chemistry detailed the synthesis and reactions of various methoxyindoles, including this compound. While this publication provides a comprehensive early account, the absolute first synthesis of this compound may have occurred earlier, with its derivatives being explored in the early 1900s for their pharmaceutical potential.[1] The discovery of its natural occurrence and role as a metabolic intermediate has further fueled research into its physiological significance.

Chemical Synthesis

Several methods for the synthesis of this compound have been reported in the literature. One of the earliest and most fundamental approaches involves the Fischer indole synthesis. Modern methods offer various strategies for the preparation of this compound and its derivatives.

General Synthesis Workflow

The synthesis of this compound can be achieved through various routes, often starting from commercially available precursors. A generalized workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Material (e.g., p-Anisidine) Intermediate1 Hydrazone Formation Start->Intermediate1 Diazotization & Reduction Intermediate2 Fischer Indole Synthesis (Cyclization) Intermediate1->Intermediate2 Reaction with Ketone/Aldehyde Product This compound Intermediate2->Product Acid Catalyst

Caption: A simplified workflow for the synthesis of this compound via the Fischer indole synthesis.

Example Experimental Protocol: Synthesis from 5-Methoxy-2-nitro-toluene

A common laboratory-scale synthesis involves the reduction of 5-methoxy-2-nitro-toluene followed by cyclization.

Materials:

  • 5-Methoxy-2-nitro-toluene

  • Iron powder

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent (e.g., Toluene)

  • Glyoxylic acid

  • Sodium tungstate

  • Hydrogen peroxide

Procedure:

  • Reduction: 5-Methoxy-2-nitro-toluene is reduced to 5-methoxy-2-amino-toluene using a reducing agent like iron powder in the presence of an acid catalyst (e.g., HCl).

  • Neutralization: The reaction mixture is neutralized with a base (e.g., NaOH) to isolate the amine product.

  • Cyclization: The resulting 5-methoxy-2-amino-toluene is then reacted with glyoxylic acid in the presence of a catalyst system (e.g., sodium tungstate and hydrogen peroxide) to facilitate the cyclization and formation of the indole ring.

  • Purification: The crude this compound is purified using standard techniques such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

This compound exerts its biological effects through interaction with several key molecular targets, most notably Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the 5-Hydroxytryptamine-3 (5-HT3) receptor.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound has been identified as a potential endogenous ligand and agonist for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[2]

Upon activation by an agonist like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This signaling cascade is central to the anti-inflammatory effects of PPARγ agonists.

PPARg_Signaling PPARγ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5MI This compound PPARg PPARγ 5MI->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex Heterodimerizes with RXR RXR RXR->Complex Complex_nuc PPARγ-RXR Complex->Complex_nuc Translocates to Nucleus PPRE PPRE (on DNA) Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Regulates Complex_nuc->PPRE Binds to

Caption: Activation of PPARγ by this compound leads to the regulation of gene expression.

CompoundReceptorAssay TypeValueReference
This compound DerivativesPPARγVariesVaries[2]
5-Hydroxytryptamine-3 (5-HT3) Receptor

This compound is also reported to act as an agonist at the 5-HT3 receptor, a ligand-gated ion channel involved in fast synaptic transmission in the central and peripheral nervous systems.

As a ligand-gated ion channel, the 5-HT3 receptor mediates the influx of cations (primarily Na+ and Ca2+) upon agonist binding. This influx leads to depolarization of the neuronal membrane and the initiation of a downstream signaling cascade, often involving calcium-dependent pathways.

5HT3_Signaling 5-HT3 Receptor Signaling Pathway 5MI This compound 5HT3R 5-HT3 Receptor 5MI->5HT3R Binds to Ion_Influx Na+ / Ca2+ Influx 5HT3R->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Ca2+-dependent Signaling Depolarization->Downstream

Caption: Agonism of the 5-HT3 receptor by this compound triggers ion influx and downstream signaling.

Similar to PPARγ, direct quantitative binding data for this compound at the 5-HT3 receptor is scarce in publicly available literature. However, data for related indole derivatives and other 5-HT3 receptor ligands provide context for the expected affinity range.

CompoundReceptorKi (nM)Reference
Cilansetron (a 1,7-annelated indole derivative)5-HT30.19
5-HT3 antagonist 3 (Compound 15b)5-HT30.25

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

PPARγ Competitive Binding Assay (Radioligand)

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, to the PPARγ receptor.

Workflow:

PPARg_Binding_Assay PPARγ Radioligand Binding Assay Workflow A Prepare Receptor Membranes (expressing PPARγ) B Incubate Membranes with Radioligand (e.g., [3H]Rosiglitazone) & Test Compound (this compound) A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a PPARγ competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human PPARγ. Homogenize cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membranes

    • Radiolabeled PPARγ agonist (e.g., [3H]Rosiglitazone) at a concentration close to its Kd.

    • Varying concentrations of the test compound (this compound) or a known unlabeled ligand for competition.

    • For non-specific binding control wells, add a high concentration of an unlabeled PPARγ agonist.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

5-HT3 Receptor Functional Assay (Calcium Flux)

This protocol measures the agonist activity of this compound at the 5-HT3 receptor by monitoring changes in intracellular calcium concentration.

Workflow:

5HT3_Functional_Assay 5-HT3 Receptor Calcium Flux Assay Workflow A Culture Cells Expressing 5-HT3 Receptors B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) A->B C Add Test Compound (this compound) B->C D Measure Changes in Fluorescence Intensity (using a plate reader) C->D E Data Analysis (EC50 determination) D->E

Caption: Workflow for a 5-HT3 receptor calcium flux functional assay.

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the human 5-HT3A receptor in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound. Using a fluorescence plate reader equipped with an automated injection system, add the test compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a compound of significant scientific interest with a history rooted in early indole chemistry. Its roles as a PPARγ and 5-HT3 receptor agonist underscore its potential for therapeutic development in inflammatory diseases, metabolic disorders, and neurological conditions. This technical guide has provided a comprehensive overview of the existing knowledge on this compound, from its synthesis to its biological functions and the experimental methods used for its characterization. While there is a clear indication of its biological activities, a notable gap exists in the literature regarding specific quantitative binding data for the parent compound. Further research is warranted to fully elucidate its pharmacological profile and to explore its full therapeutic potential.

References

Fundamental chemical properties of 5-Methoxyindole.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Fundamental Chemical Properties of 5-Methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is an important heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery.[1] Characterized by an indole core with a methoxy group at the 5-position, this molecule exhibits significant biological activity and is a key intermediate in the synthesis of various pharmaceutical agents, particularly in neuropharmacology and cancer research.[1] This document provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and established experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

General and Chemical Properties

This compound, with the CAS number 1006-94-6, is an aromatic heterocyclic organic compound.[2] It belongs to the class of indoles, which feature a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[2] The presence of the methoxy group at the 5-position enhances its reactivity, making it a valuable precursor for a wide range of more complex molecules.[3]

Table 1: General Information and Identifiers

PropertyValueSource(s)
IUPAC Name 5-methoxy-1H-indole
CAS Number 1006-94-6
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Canonical SMILES COC1=CC2=C(C=C1)NC=C2
InChI Key DWAQDRSOVMLGRQ-UHFFFAOYSA-N
EC Number 213-745-3
Appearance White to light brownish crystalline powder

Table 2: Physicochemical Properties

PropertyValueSource(s)
Melting Point 52-55 °C
Boiling Point 311.9 °C at 760 mmHg; 176-178 °C at 17 mmHg
Density 1.169 g/cm³ (estimate)
Flash Point 109.2 °C
Water Solubility Insoluble / Sparingly soluble
Solubility in Other Solvents Soluble in Methanol, Chloroform, Acetone
pKa (Strongest Acidic) 16.70 ± 0.30 (Predicted)
logP 2.18 (Predicted)

Spectroscopic and Reactivity Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

TechniqueData SummarySource(s)
¹H NMR Spectra available, though specific shift data for the parent compound is not detailed in the provided search results. Data is available for derivatives like this compound-3-acetic acid.
¹³C NMR Spectra available.
Mass Spectrometry Mass spectral data available. The molecular ion has a mass of 147.
Infrared (IR) Spectroscopy ATR-IR spectra are available.
Raman Spectroscopy FT-Raman spectra are available.

Reactivity and Stability

This compound is generally stable at room temperature in closed containers under normal storage conditions. It is, however, sensitive to light and should be stored in a dark place. The indole nucleus is electron-rich, and the methoxy group further enhances its reactivity toward electrophiles. It serves as a nucleophile in various reactions.

Table 4: Reactivity Parameters

ParameterValueConditionsSource(s)
N Parameter 6.22Dichloromethane
sN Parameter 1.12Dichloromethane

Experimental Protocols

Detailed methodologies are essential for the consistent synthesis, purification, and handling of this compound in a research setting.

Synthesis Protocols

Method 1: From 5-Bromoindole (Catalytic Methoxydehalogenation) This method involves the reaction of 5-bromoindole with sodium methoxide in the presence of a copper-based catalyst system.

  • Reactants: 5-bromoindole, sodium methoxide (in methanol), and a catalyst system comprising a nitrogen-containing heterocycle (e.g., phenanthroline, methylimidazole) and a monovalent copper complex (e.g., cuprous bromide).

  • Procedure:

    • Mix 5-bromoindole and a methanol solution of sodium methoxide in a reaction vessel. The molar ratio of sodium methoxide to 5-bromoindole should be between 1.3:1 and 2:1.

    • Add the catalyst. The mass ratio of the catalyst to 5-bromoindole is typically (0.05-0.1):1.

    • Heat the mixture to a reaction temperature of 80-120 °C and maintain for 5-10 hours with stirring.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the product mixture. The filtrate is then subjected to reduced pressure distillation to recover methanol.

    • The resulting residue is purified by extraction and recrystallization to yield this compound.

Method 2: From 5-Methoxy-2-oxindole This synthesis involves the chlorination of 5-methoxy-2-oxindole followed by catalytic reduction.

  • Reactants: 5-methoxy-2-oxindole, triphenylphosphine, carbon tetrachloride, and a catalyst for reduction.

  • Procedure:

    • Chlorinate 5-methoxy-2-oxindole using triphenylphosphine and carbon tetrachloride in acetonitrile.

    • The resulting chlorinated intermediate is then subjected to catalytic reduction to remove the chlorine atom.

    • This two-step process yields this compound.

Purification Method
  • Recrystallization: Following synthesis, crude this compound can be purified by recrystallization from an appropriate solvent, such as benzene, to obtain a pure crystalline product.

Solubility and Solution Preparation

Due to its limited water solubility, stock solutions of this compound for biological assays are typically prepared using organic solvents and aqueous buffers.

  • Storage of Stock Solutions: For long-term stability, stock solutions should be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.

  • Example Solubilization Protocol: A common method for preparing a solution for in vivo studies involves a multi-component solvent system.

    • Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • This protocol can achieve a solubility of at least 2.5 mg/mL (16.99 mM).

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of key concepts and processes related to this compound.

Chemical Classification of this compound

G A Organic Compounds B Organoheterocyclic Compounds A->B C Indoles and Derivatives B->C F Aromatic Heteropolycyclic Compounds B->F D Indoles C->D E This compound D->E F->C

Caption: Chemical taxonomy of this compound.

Experimental Workflow: Synthesis from 5-Bromoindole

G cluster_reactants Reactants cluster_process Process cluster_purification Purification A 5-Bromoindole D Mix & Heat (80-120 °C, 5-10h) A->D B Sodium Methoxide in Methanol B->D C Cu(I)/N-Heterocycle Catalyst C->D E Cool & Filter D->E F Distill Methanol E->F G Extract & Recrystallize F->G H Pure This compound G->H

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

G cluster_products Synthesized Products A L-Tryptophan Metabolism B This compound (Endogenous Compound) A->B produces C Synthetic Precursor B->C used as D 5-Methoxytryptophan C->D E N-acetyl-5-methoxytryptamine (Melatonin) C->E F Serotonin Receptor Agonists/Antagonists C->F

Caption: this compound as a key biological and synthetic intermediate.

Biological and Pharmaceutical Relevance

This compound is not just a synthetic intermediate; it is also an endogenous compound produced from the metabolism of L-tryptophan. It has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Its structural similarity to serotonin makes it a valuable scaffold in neuropharmacology. It is a key starting material for the synthesis of compounds like melatonin and various serotonin receptor agonists and antagonists. Research has shown it exhibits activity at serotonin receptors, displaying partial agonism at the 5-HT₃ₐ receptor and dual agonist/inverse agonist activity at the 5-HT₃ₒ receptor.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed during handling.

  • Hazard Codes: Xi (Irritant).

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin).

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).

  • Personal Protective Equipment (PPE): Suitable gloves and eye/face protection should be worn. Avoid contact with skin and eyes.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical properties, versatile reactivity, and role as a precursor to biologically active molecules underscore its importance in medicinal chemistry and organic synthesis. This guide provides core technical information to support researchers in the effective handling, synthesis, and application of this compound for novel drug development and scientific discovery.

References

5-Methoxyindole: A Technical Guide to its Role as an L-Tryptophan Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole, a downstream metabolite of the essential amino acid L-tryptophan, is emerging as a molecule of significant interest in biomedical research. While historically overshadowed by its more famous tryptophan-derived cousins, serotonin and melatonin, recent studies have begun to illuminate the unique physiological and pharmacological properties of this compound and its derivatives, such as 5-methoxytryptophan (5-MTP). This technical guide provides a comprehensive overview of the biosynthesis of this compound from L-tryptophan, its physiological concentrations, and its role in key signaling pathways. Detailed experimental protocols for the quantification of this compound and the assessment of its biological activity are also presented to facilitate further research in this promising area.

Biosynthesis of this compound from L-Tryptophan

The synthesis of 5-methoxyindoles from L-tryptophan is a multi-step enzymatic process primarily occurring via the tryptophan hydroxylase (TPH) pathway. This pathway is distinct from the kynurenine pathway, which accounts for the majority of L-tryptophan metabolism. The gut microbiota also plays a crucial role in metabolizing tryptophan into various indole derivatives, which can then be absorbed and further modified by host enzymes.

The key enzymes involved in the biosynthesis of 5-methoxyindoles are:

  • Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in the pathway, catalyzing the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the central nervous system.

  • Aromatic L-amino acid decarboxylase (AADC): This enzyme decarboxylates 5-HTP to form 5-hydroxytryptamine (serotonin).

  • Hydroxyindole-O-methyltransferase (HIOMT): This enzyme is responsible for the final methoxylation step, transferring a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of various indoleamines. N-acetylserotonin is considered the best substrate for HIOMT, leading to the formation of melatonin. However, HIOMT can also methylate other 5-hydroxyindoles.

The biosynthesis of 5-methoxytryptophan (5-MTP) involves TPH-1 and HIOMT[1].

Diagram 1: Biosynthesis of 5-Methoxyindoles from L-Tryptophan

Biosynthesis of 5-Methoxyindoles L_Tryptophan L-Tryptophan _5_HTP 5-Hydroxytryptophan (5-HTP) L_Tryptophan->_5_HTP TPH1/TPH2 Serotonin Serotonin (5-Hydroxytryptamine) _5_HTP->Serotonin AADC _5_MTP 5-Methoxytryptophan (5-MTP) _5_HTP->_5_MTP HIOMT N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT _5_Methoxytryptamine 5-Methoxytryptamine Serotonin->_5_Methoxytryptamine HIOMT _5_Methoxytryptophol 5-Methoxytryptophol Serotonin->_5_Methoxytryptophol MAO, Aldehyde reductase, HIOMT _5_MIAA This compound- 3-acetic acid Serotonin->_5_MIAA MAO, Aldehyde dehydrogenase, HIOMT Melatonin Melatonin (N-Acetyl-5-methoxytryptamine) N_Acetylserotonin->Melatonin HIOMT

Caption: Biosynthesis pathway of 5-methoxyindoles from L-tryptophan.

Quantitative Data

Table 1: Concentrations of 5-Methoxyindoles in Human Pineal Gland
This compoundConcentration Range (pmol/g)
Melatonin24 - 6860
5-Methoxytryptamine0 - 12 (trace amounts)
5-Methoxytryptophol4 - 93
This compound-3-acetic acid79 - 560

Data obtained from post-mortem human pineal glands[2].

Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway
EnzymeSubstrateKmVmaxOrganism/TissueNotes
Tryptophan Hydroxylase 1 (TPH1) L-Tryptophan--HumanDisplays substrate inhibition by tryptophan[3].
Tryptophan Hydroxylase 2 (TPH2) L-Tryptophan--HumanDoes not show substrate inhibition by tryptophan[3].
Hydroxyindole-O-methyltransferase (HIOMT) N-Acetylserotonin~10 µM~40 fmol/h/mg proteinMouse RetinaN-acetylserotonin is the preferred substrate[4].
Hydroxyindole-O-methyltransferase (HIOMT) N-Acetylserotonin2.5 x 10⁻⁷ M-Chinook Salmon Pineal-
Hydroxyindole-O-methyltransferase (HIOMT) S-adenosylmethionine1.43 x 10⁻⁵ M-Chinook Salmon Pineal-

Note: Kinetic parameters can vary significantly based on experimental conditions.

Biological Activity and Signaling Pathways

5-Methoxyindoles, particularly 5-methoxytryptophan (5-MTP), have been shown to possess significant anti-inflammatory properties. A key mechanism of action is the inhibition of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway. This leads to the downstream suppression of inflammatory mediators, including cyclooxygenase-2 (COX-2).

This compound itself has been suggested to be an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ) and an agonist at the serotonin 3 (5-HT3) receptor. However, specific binding affinities (Ki or Kd values) for these interactions are not yet well-defined in the literature.

Diagram 2: 5-MTP Signaling Pathway in Inflammation

5-MTP Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK NF_kB NF-κB Inflammatory_Stimuli->NF_kB _5_MTP 5-Methoxytryptophan (5-MTP) _5_MTP->p38_MAPK _5_MTP->NF_kB COX_2 COX-2 Expression p38_MAPK->COX_2 NF_kB->COX_2 Inflammation Inflammation COX_2->Inflammation

Caption: 5-MTP inhibits inflammation by suppressing p38 MAPK and NF-κB signaling.

Experimental Protocols

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma. Optimization of specific parameters will be required for individual instruments and applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d5-5-methoxyindole).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to the initial conditions for re-equilibration. The specific gradient profile should be optimized for optimal separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 148.1 -> Product ion (Q3) m/z 133.1 (indicative transition).

    • Internal Standard (d5-5-methoxyindole): Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z 138.1.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

Diagram 3: Experimental Workflow for this compound Quantification

Quantification Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Evaporation Centrifugation->Supernatant_Drying Reconstitution Reconstitution in Mobile Phase Supernatant_Drying->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for quantifying this compound in plasma via HPLC-MS/MS.

In Vitro COX-2 Expression Assay by Western Blot

This protocol describes the assessment of 5-MTP's effect on COX-2 expression in A549 human lung carcinoma cells, a cell line known to express COX-2.

1. Cell Culture and Treatment

  • Culture A549 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with varying concentrations of 5-MTP (e.g., 1, 10, 50 µM) for 1-2 hours.

  • Induce COX-2 expression by treating cells with a pro-inflammatory stimulus such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-24 hours. Include a vehicle control.

2. Protein Extraction

  • Wash cells twice with ice-cold PBS.

  • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford assay.

3. Western Blotting

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE (e.g., 10% gel).

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against COX-2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) to normalize for protein loading.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software.

Competitive Radioligand Binding Assay for PPARγ

This protocol provides a general method for assessing the binding of this compound to PPARγ using a competitive radioligand binding assay with [³H]-rosiglitazone.

1. Reagents

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-rosiglitazone (a known high-affinity PPARγ ligand).

  • Unlabeled Ligand: Rosiglitazone (for determining non-specific binding).

  • Receptor Source: Purified recombinant human PPARγ ligand-binding domain (LBD) or cell membranes expressing PPARγ.

  • Test Compound: this compound.

2. Assay Procedure

  • In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and a fixed concentration of [³H]-rosiglitazone (typically at its Kd value).

  • For total binding, add vehicle instead of the test compound.

  • For non-specific binding, add a saturating concentration of unlabeled rosiglitazone (e.g., 10 µM).

  • Initiate the binding reaction by adding the PPARγ receptor preparation.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-rosiglitazone) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This compound and its derivatives represent a burgeoning area of research with significant therapeutic potential, particularly in the context of inflammatory diseases. The ability of 5-MTP to modulate the NF-κB and p38 MAPK pathways highlights its promise as an anti-inflammatory agent. Further investigation into the precise binding affinities and functional activities of this compound at receptors such as PPARγ and 5-HT3 is warranted to fully elucidate its pharmacological profile. The detailed protocols provided in this guide are intended to empower researchers to further explore the multifaceted roles of this intriguing L-tryptophan metabolite and to accelerate the development of novel therapeutics based on its unique biological activities.

References

The Neuropharmacological Profile of 5-Methoxyindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 5-Methoxyindole is an endogenous indoleamine compound that serves as a crucial intermediate and structural backbone for several neuroactive molecules. As a metabolite of L-tryptophan and a precursor in an alternative biosynthetic pathway for melatonin, this compound and its derivatives are gaining attention in neuropharmacology for their potential therapeutic applications.[1] This technical guide provides an in-depth overview of the neuropharmacological role of this compound, focusing on its mechanisms of action, relevant signaling pathways, and key experimental methodologies for its investigation. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of indole-based compounds.

Quantitative Pharmacological Data

Quantitative data on the direct interaction of this compound with specific neuroreceptors is limited in publicly available literature. However, its structural similarity to key neurotransmitters and hormones has prompted investigation into its derivatives. The following tables summarize the available quantitative data for closely related this compound derivatives and compounds that inform its potential neuropharmacological targets.

Table 1: Functional Activity of this compound Derivatives and Related Compounds at Serotonin Receptors

CompoundReceptor SubtypeAssay TypePotency (EC₅₀)Efficacy (% of 5-HT max response)Source
α-methyl-5-HT5-HT₂BPhosphoinositide Hydrolysis4.1 nMFull Agonist[2]
BW-723C865-HT₂BPhosphoinositide Hydrolysis18 nMFull Agonist[2]
5-Methoxytryptamine5-HT₇cAMP Production~794 nM (pEC₅₀ = 6.1)-[3]
5-Carboxamidotryptamine (5-CT)5-HT₇cAMP Production~40 nM (pEC₅₀ = 7.4)-[3]

Table 2: Antagonist Binding Affinities (Kᵢ) at Serotonin Receptors for Compounds Related to this compound Research

CompoundReceptor SubtypeRadioligandKᵢ (nM)Source
RS-1274455-HT₂B[³H]5-HT0.13
SB-2420845-HT₂B[³H]5-HT42.4
M-1009075-HT₂B[³H]5-HT914
Methiothepin5-HT₇[³H]LSD~3.16 (pKᵢ = 8.5)
Mesulergine5-HT₇[³H]LSD~7.94 (pKᵢ = 8.1)

Note: The data presented above pertains to derivatives and related compounds, which helps to infer the potential activity of the this compound scaffold. Direct binding and functional studies on this compound are warranted to fully elucidate its receptor interaction profile.

Core Mechanisms and Signaling Pathways

The neuropharmacological significance of this compound is currently understood through its role as a metabolic precursor and through the actions of its derivatives, which modulate key signaling pathways involved in neuroprotection and neurotransmission.

Alternative Melatonin Biosynthesis

While the primary pathway for melatonin synthesis involves the N-acetylation of serotonin followed by O-methylation, an alternative pathway exists where this compound is a key intermediate. In this pathway, serotonin is first O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to form 5-methoxytryptamine, which is then N-acetylated by arylalkylamine N-acetyltransferase (AANAT) to yield melatonin. The 5-methoxy group is a critical component for high-affinity binding to melatonin receptors.

Melatonin_Synthesis cluster_0 Classic Pathway cluster_1 Alternative Pathway Serotonin Serotonin NAS N-acetylserotonin Serotonin->NAS AANAT FiveMT 5-Methoxytryptamine Serotonin->FiveMT HIOMT Melatonin1 Melatonin NAS->Melatonin1 HIOMT Melatonin2 Melatonin FiveMT->Melatonin2 AANAT Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MICA This compound-2- Carboxylic Acid (MICA) DLDH DLDH MICA->DLDH inhibits Keap1_Nrf2 Keap1-Nrf2 Complex DLDH->Keap1_Nrf2 (stress signal) Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription HT3_Workflow start Investigate this compound Interaction with 5-HT₃ Receptor binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Electrophysiology, Ca²⁺ Imaging) (Determine EC₅₀/IC₅₀ and Efficacy) start->functional_assay is_agonist Agonist Activity? functional_assay->is_agonist is_antagonist Antagonist Activity? is_agonist->is_antagonist No agonist_result Characterize as Agonist (Partial/Full) is_agonist->agonist_result Yes is_modulator Allosteric Modulator? is_antagonist->is_modulator No antagonist_result Characterize as Antagonist (Competitive/Non-competitive) is_antagonist->antagonist_result Yes modulator_result Characterize as Allosteric Modulator (Positive/Negative) is_modulator->modulator_result Yes

References

5-Methoxyindole: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxyindole, a key intermediate in the synthesis of melatonin and a compound of interest for its potential therapeutic activities. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Introduction to this compound

This compound is an organic compound that serves as a fundamental building block for a variety of biologically active molecules. It is notably the core structure of melatonin and is investigated for its own endogenous activities, including potential agonism at serotonin 5-HT3 receptors and as a ligand for PPARγ.[1] Its anti-cancer and anti-inflammatory properties are also subjects of ongoing research. Given its significance, a thorough understanding of its physicochemical properties is crucial for its application in research and development.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and application in various experimental settings. While comprehensive quantitative data across a wide range of solvents and temperatures is not extensively documented in publicly available literature, this section summarizes the existing information and provides a general protocol for its determination.

Summary of Known Solubilities

The solubility of this compound has been qualitatively and quantitatively described in several common laboratory solvents.

SolventSolubilityNotes
WaterInsoluble[1]Sparingly soluble according to some sources.
Dimethyl Sulfoxide (DMSO)100 mg/mL (679.49 mM)Ultrasonic assistance may be needed for dissolution.[2][3]
MethanolSoluble-
ChloroformSoluble-
AcetoneForms a clear solution at 5% (w/v)-
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (16.99 mM)A clear solution is obtained.[2]
In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 2.5 mg/mL (16.99 mM)A clear solution is obtained.
In vivo formulation (10% DMSO, 90% Corn Oil)≥ 2.5 mg/mL (16.99 mM)A clear solution is obtained.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., ethanol, methanol, acetone, chloroform)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate on shaker (24-48h) B->C D Confirm presence of undissolved solid C->D E Centrifuge D->E F Filter supernatant (0.22 µm) E->F G Dilute filtrate F->G H Quantify by HPLC G->H I Calculate solubility H->I G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis A Acid Hydrolysis (HCl) F Withdraw samples at time points A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H₂O₂) C->F D Photodegradation (Light) D->F E Thermal Degradation (Heat) E->F G Neutralize (if needed) F->G H Analyze by HPLC-UV/MS G->H I Identify degradation products H->I Start This compound Sample Start->A Start->B Start->C Start->D Start->E G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Receptor 5-HT3 Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx opens channel Ligand This compound Ligand->Receptor binds CaMKII CaMKII Activation ERK ERK1/2 Signaling CaMKII->ERK Response Cellular Response (e.g., Neuronal Excitation) ERK->Response Ca_influx->CaMKII activates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound PPAR PPARγ Ligand->PPAR binds & activates Heterodimer PPARγ-RXR Heterodimer PPAR->Heterodimer RXR_cyto RXR RXR_cyto->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE binds to Transcription Modulation of Gene Transcription PPRE->Transcription Response Biological Response (e.g., Anti-inflammatory effects) Transcription->Response

References

The Therapeutic Potential of 5-Methoxyindole: A Technical Guide on Its Anticancer and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, 5-methoxyindole has emerged as a versatile precursor for agents with significant therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth review of the core mechanisms, quantitative preclinical data, and key experimental methodologies related to the anticancer and anti-inflammatory activities of this compound derivatives. The primary mechanisms of action discussed include the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and the disruption of microtubule dynamics in cancer, alongside the suppression of key pro-inflammatory pathways. This document consolidates current research to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an organic compound and a derivative of indole, a bicyclic aromatic heterocycle.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including melatonin and other tryptamine derivatives.[2][3] The presence of the methoxy group at the 5-position significantly influences the molecule's electronic properties and binding interactions with biological targets, making it a focal point for synthetic and medicinal chemistry efforts.[4] Research has illuminated its role as a scaffold for compounds exhibiting potent anticancer, anti-inflammatory, and neuroprotective activities.[5] This guide will focus on the two most prominent and well-documented of these therapeutic areas: oncology and inflammation.

Anticancer Potential of this compound Derivatives

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The anticancer effects are primarily attributed to two distinct mechanisms of action: inhibition of PIM kinases and disruption of microtubule polymerization.

Mechanism of Action: PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various hematological and solid tumors, including prostate cancer and leukemia. These kinases play a crucial role in cell survival, proliferation, and metabolism. Several this compound derivatives have been identified as potent inhibitors of PIM kinases, representing a promising therapeutic strategy. By blocking the ATP-binding site of PIM kinases, these inhibitors can suppress downstream signaling pathways that promote cell survival, ultimately leading to apoptosis.

pim_inhibition_pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase Activity cluster_downstream Downstream Effects STATs_JAK JAK/STAT Pathway PIM1 PIM-1 Kinase STATs_JAK->PIM1 Upregulates Bad Bad PIM1->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Indole_Derivative This compound Derivative Indole_Derivative->PIM1 Inhibits

Caption: PIM-1 kinase inhibition pathway by this compound derivatives.
Mechanism of Action: Microtubule Destabilization

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. These agents can be classified as stabilizers or destabilizers. Several indole-based compounds act as microtubule destabilizing agents (MDAs), often by binding to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the dissolution of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

microtubule_destabilization_workflow Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle M_Phase Successful Mitosis Spindle->M_Phase Arrest G2/M Phase Arrest Spindle->Arrest Disrupted Proliferation Cell Proliferation M_Phase->Proliferation Indole_Derivative This compound Derivative (MDA) Indole_Derivative->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Caption: Microtubule destabilization leading to G2/M arrest and apoptosis.
Quantitative Anticancer Data

The antiproliferative activity of various this compound derivatives has been quantified against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Compound ClassTarget Cancer Cell LineIC₅₀ (µM)Reference CompoundRef. IC₅₀ (µM)Citation
Isatin-5-methoxyindole (5o)ZR-75 (Breast)1.69Sunitinib8.11
Isatin-5-methoxyindole (5w)ZR-75 (Breast)1.91Sunitinib8.11
Dihydroisoxazole-indole (DHI1)Jurkat (Leukemia)21.83 ± 2.35--
Dihydroisoxazole-indole (DHI1)HL-60 (Leukemia)19.14 ± 0.18--
Dihydroisoxazole-indole (4i)A2780 (Ovarian)46.27 ± 5.95--
PIM-1 Inhibitor (10f)PC-3 (Prostate)0.016Staurosporine0.36
PIM-1 Inhibitor (10f)HepG2 (Liver)0.13Staurosporine-
Key Experimental Protocols (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Cells are treated with various concentrations of the this compound test compounds for a specified duration (e.g., 48 or 72 hours). Control wells receive vehicle (e.g., DMSO) only.

  • MTT Incubation: After treatment, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol determines a compound's ability to inhibit the enzymatic activity of PIM-1 kinase.

  • Assay Components: The reaction mixture includes recombinant PIM-1 kinase, a specific peptide substrate (e.g., 4E-BP1), and ATP in a kinase assay buffer.

  • Inhibitor Incubation: The test compound (this compound derivative) is pre-incubated with the PIM-1 kinase to allow for binding.

  • Kinase Reaction: The reaction is initiated by the addition of ATP. The mixture is incubated at 30°C for a set time (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a coupled-enzyme assay measuring ADP production or an antibody-based method (e.g., ELISA) detecting the phosphopeptide.

  • Data Analysis: Kinase activity is measured at various inhibitor concentrations. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined.

Anti-inflammatory Potential of this compound Derivatives

Certain metabolites and derivatives of this compound, notably 5-methoxytryptophan (5-MTP), have been identified as potent endogenous anti-inflammatory molecules. They exert their effects by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages and endothelial cells.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Systemic inflammation, such as that induced by lipopolysaccharide (LPS), triggers the activation of signaling cascades that lead to the production of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines (e.g., TNF-α, IL-6). 5-MTP has been shown to inhibit the LPS-induced expression of these mediators. The mechanism involves the suppression of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) activation, which are central regulators of the inflammatory gene expression program. By inhibiting these pathways, 5-MTP can reduce excessive inflammation, protect endothelial barrier function, and attenuate tissue damage.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 p38 p38 MAPK Activation TLR4->p38 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) p38->Cytokines NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation 5MTP 5-Methoxytryptophan (5-MTP) 5MTP->p38 Inhibits 5MTP->NFkB Inhibits

Caption: Anti-inflammatory mechanism of 5-Methoxytryptophan (5-MTP).
Quantitative Anti-inflammatory Data

The anti-inflammatory effects of methoxy-substituted phenolic and indole compounds have been evaluated by measuring their ability to inhibit the production of inflammatory mediators.

CompoundMediator InhibitedCell Type / ModelIC₅₀ (µM)Citation
DiapocyninCCL2, IL-6, etc.Human airway cells20.3
2-MethoxyhydroquinoneCCL2, IL-6, etc.Human airway cells64.3
ApocyninCCL2, IL-6, etc.Human airway cells146.6

Note: While direct IC₅₀ values for 5-MTP were not specified in the provided results, its potent activity was demonstrated through concentration-dependent suppression of NF-κB transactivation and cytokine production.

Key Experimental Protocols (Anti-inflammatory)

This protocol assesses the ability of a compound to inhibit the inflammatory response in vitro.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 5-MTP) for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response and incubated for a set period (e.g., 6-24 hours).

  • Sample Collection: The cell culture supernatant is collected to measure secreted cytokines. The cells can be lysed to analyze intracellular protein expression or gene expression.

  • Quantification: Cytokine levels (e.g., TNF-α, IL-6) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). Gene expression can be measured via qPCR, and protein activation (e.g., phosphorylation of p38) can be measured by Western blot.

  • Analysis: The reduction in cytokine production or pathway activation in treated cells compared to LPS-only controls is calculated to determine the compound's anti-inflammatory activity.

experimental_workflow A 1. Seed Macrophage Cells (e.g., RAW 264.7) in plates B 2. Pre-treat with 5-MTP (various concentrations) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) B->C D 4. Incubate for 6-24 hours C->D E 5. Collect Supernatant and/or Lyse Cells D->E F 6a. Quantify Cytokines (ELISA) E->F G 6b. Analyze Protein Activation (Western Blot) E->G H 7. Data Analysis: Determine Inhibition F->H G->H

Caption: General workflow for an in vitro anti-inflammatory assay.

Other Therapeutic Areas

Beyond cancer and inflammation, this compound derivatives are being investigated for other therapeutic applications. Notably, this compound-2-carboxylic acid (MI2CA) has shown potential neuroprotective properties, with evidence suggesting it can reduce ischemic area size and oxidative stress in stroke models. Furthermore, various 5-methoxytryptamines are known to interact with serotonin receptors, such as 5-HT₁ₐ and 5-HT₂ₐ, which are validated targets for neuropsychiatric disorders. A selective 5-HT₁ₐ agonist derived from the 5-MeO-DMT scaffold demonstrated anxiolytic and antidepressant-like effects in animal models without hallucinogenic activity, highlighting the potential for developing novel therapeutics for mental health conditions.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. In oncology, derivatives have demonstrated potent activity as PIM kinase inhibitors and microtubule destabilizing agents, with preclinical data supporting their continued investigation. In the realm of inflammation, metabolites like 5-MTP act as endogenous regulators, offering a promising avenue for treating systemic inflammatory disorders by targeting the p38 MAPK and NF-κB pathways.

Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index and minimize off-target effects. Structure-activity relationship (SAR) studies will be critical in designing next-generation inhibitors with improved potency and drug-like characteristics. Furthermore, exploring the synergistic potential of this compound derivatives with existing chemotherapies or immunotherapies could lead to more effective combination treatment regimens. The investigation into their neuroprotective and psychiatric applications also warrants deeper exploration to unlock the full therapeutic potential of this versatile chemical class.

References

Methodological & Application

Synthesis of 5-Methoxyindole from 5-Bromoindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole is a key structural motif found in numerous biologically active compounds and serves as a vital intermediate in pharmaceutical synthesis. This document provides detailed protocols for the synthesis of this compound from 5-bromoindole via two robust methods: a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. This application note is designed to furnish researchers with a comprehensive guide, including comparative data, detailed experimental procedures, and characterization information to facilitate the efficient laboratory synthesis of this important molecule.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. This compound, in particular, is a precursor to melatonin and other pharmacologically significant molecules. Its synthesis from readily available starting materials like 5-bromoindole is a common transformation in drug discovery and development. The choice of synthetic methodology often depends on the available catalytic systems, desired reaction conditions, and scale of synthesis. This note details two effective catalytic approaches to achieve this transformation, providing flexibility for various laboratory settings.

Data Presentation

The following table summarizes quantitative data from representative synthetic protocols for the conversion of 5-bromoindole to this compound.

MethodCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Copper-CatalyzedCuBr (2.0)Phenanthroline (7.7)NaOMe (2.0)Methanol12010>95 (conversion)[1]
Copper-CatalyzedCuBr (2.0)Methylimidazole (1.0) & Phenanthroline (5.1)NaOMe (1.67)Methanol1101091 (selectivity)[1]
Palladium-Catalyzed (General)Pd₂(dba)₃ (2.5)Xantphos (5.0)Cs₂CO₃ (1.5)Dioxane100-11012-24High (General Protocol)

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound (Ullmann-Type Reaction)

This protocol is adapted from a patented procedure and offers a high-yield synthesis using a copper-based catalyst.[1]

Materials:

  • 5-Bromoindole

  • 30% Sodium methoxide in methanol

  • Cuprous bromide (CuBr)

  • Phenanthroline

  • Methanol

  • 200 mL reaction vessel with magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 200 mL reaction vessel, add 5-bromoindole (19.6 g, 0.1 mol), 30% sodium methoxide in methanol (36 g, containing 0.2 mol of sodium methoxide), phenanthroline (1.5 g), and cuprous bromide (0.4 g).

  • Commence magnetic stirring at room temperature.

  • Heat the reaction mixture to 120 °C and maintain for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the cooled mixture.

  • The filtrate is subjected to reduced pressure distillation to recover methanol.

  • The resulting residue is then subjected to extraction and recrystallization to isolate the pure this compound.

  • Dry the crystalline product to obtain the final compound.

Characterization of this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.01 (br s, 1H, NH), 7.23 (d, J = 8.8 Hz, 1H), 7.18 (t, J = 2.8 Hz, 1H), 7.08 (d, J = 2.4 Hz, 1H), 6.88 (dd, J = 8.8, 2.4 Hz, 1H), 6.47 (dd, J = 3.2, 0.8 Hz, 1H), 3.86 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.2, 131.5, 128.9, 124.8, 112.3, 111.9, 102.6, 100.4, 55.9.

  • Mass Spectrometry (EI): m/z 147 (M⁺), 132, 104.

Protocol 2: Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig C-O Coupling)

This protocol provides a general procedure for the palladium-catalyzed C-O bond formation, a powerful alternative to copper-catalyzed methods.

Materials:

  • 5-Bromoindole

  • Sodium methoxide or a strong base like cesium carbonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Anhydrous dioxane

  • Oven-dried Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube, add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add anhydrous dioxane, followed by a solution of sodium methoxide in methanol.

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_copper Copper-Catalyzed Synthesis cluster_palladium Palladium-Catalyzed Synthesis Cu_Start 5-Bromoindole Cu_Reaction Reaction (120°C, 10h) Cu_Start->Cu_Reaction Cu_Reagents Sodium Methoxide, CuBr, Phenanthroline, Methanol Cu_Reagents->Cu_Reaction Cu_Workup Workup (Filtration, Extraction, Recrystallization) Cu_Reaction->Cu_Workup Cu_Product This compound Cu_Workup->Cu_Product Pd_Start 5-Bromoindole Pd_Reaction Reaction (100-110°C, 12-24h) Pd_Start->Pd_Reaction Pd_Reagents Sodium Methoxide, Pd₂(dba)₃, Xantphos, Dioxane Pd_Reagents->Pd_Reaction Pd_Workup Workup (Filtration, Extraction, Chromatography) Pd_Reaction->Pd_Workup Pd_Product This compound Pd_Workup->Pd_Product

Caption: Experimental workflows for the synthesis of this compound.

Signaling_Pathways cluster_ppar PPARγ Signaling cluster_5ht3 5-HT3 Receptor Interaction 5MI_PPAR This compound PPARg PPARγ (Peroxisome Proliferator- Activated Receptor Gamma) 5MI_PPAR->PPARg Acts as a potential endogenous ligand PPRE PPRE (PPAR Response Element) PPARg->PPRE Binds to Gene_Expression Modulation of Gene Expression (e.g., Anti-inflammatory genes) PPRE->Gene_Expression Regulates 5MI_5HT3 This compound HT3R 5-HT3 Receptor (Ligand-gated ion channel) 5MI_5HT3->HT3R Acts as an agonist Ion_Channel Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) HT3R->Ion_Channel Activates Neuronal_Excitation Neuronal Depolarization and Excitation Ion_Channel->Neuronal_Excitation Leads to

Caption: Potential signaling pathways involving this compound.

References

Practical Applications of 5-Methoxyindole in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methoxyindole is a versatile heterocyclic scaffold that serves as a crucial building block in the design and synthesis of a wide array of biologically active molecules.[1] Its presence in endogenous compounds like melatonin highlights its inherent biocompatibility and importance in physiological processes.[2] In drug discovery, the this compound nucleus is exploited for its ability to interact with various biological targets, leading to the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] This document provides detailed application notes and experimental protocols for leveraging this compound in drug discovery workflows.

I. Applications in Neuropharmacology

The this compound scaffold is a key pharmacophore in many compounds targeting the central nervous system, primarily due to its structural similarity to serotonin (5-hydroxytryptamine). Derivatives of this compound have been developed as agonists and antagonists for various serotonin receptors, playing a role in the treatment of depression, anxiety, and other neurological disorders.[1]

A. Serotonin Receptor Modulation

This compound derivatives, such as 5-methoxytryptamine, exhibit significant affinity for serotonin receptors. The following table summarizes the binding affinities and functional potencies of selected this compound-related compounds at the 5-HT7 receptor.

CompoundReceptorAssay TypeValue TypeValue
5-Methoxytryptamine5-HT7Functional AssaypEC507.0
5-Methoxydimethyltryptamine5-HT7Functional AssaypEC505.7
Methiothepin5-HT7Functional AssaypKi8.7
Spiperone5-HT7Functional AssaypKi7.4
SB-2587195-HT7Functional AssaypKi6.6
B. Experimental Protocol: Serotonin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.

Objective: To determine the binding affinity (Ki) of a this compound derivative for the 5-HT7 receptor.

Materials:

  • Cell membranes expressing the human 5-HT7 receptor.

  • Radioligand: [³H]-LSD.

  • Test compound (this compound derivative) at various concentrations.

  • Non-specific binding agent: High concentration of unlabeled serotonin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and perform serial dilutions.

    • Dilute the cell membranes in the assay buffer.

    • Prepare the radioligand solution in the assay buffer at a concentration near its Kd value.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the cell membranes.

    • For total binding wells, omit the test compound.

    • For non-specific binding wells, add the non-specific binding agent.

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

II. Applications in Oncology

This compound derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. These compounds often target key signaling pathways involved in cancer progression.

A. Anticancer Activity Data

The following table summarizes the cytotoxic activity of various indole derivatives against different cancer cell lines.

CompoundCell LineAssayIC50 (µM)
Indole Derivative 1HCT116Crystal Violet22.4
Indole Derivative 2HCT116Crystal Violet0.34
Pyrazolinyl-Indole HD05LeukemiaNCI-60 Screen<10
Pyrazolinyl-Indole HD05Colon CancerNCI-60 Screen<10
Pyrazolinyl-Indole HD05Breast CancerNCI-60 Screen<10
B. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability and proliferation.

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HCT116).

  • 96-well plates.

  • Complete culture medium.

  • This compound derivative.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

C. Signaling Pathway: Apoptosis Induction

5-Methoxyindole_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) 5-Methoxyindole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 5-Methoxyindole_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction by a this compound derivative.

III. Applications in Anti-Inflammatory Drug Discovery

This compound and its derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways, such as the cyclooxygenase (COX) pathway.

A. Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to screen for COX-1 and COX-2 inhibitors.

Objective: To determine the inhibitory effect of a this compound derivative on COX-1 and COX-2 activity.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme.

  • Assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Heme.

  • Arachidonic acid (substrate).

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

  • This compound derivative.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, heme, and test compound in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and enzyme. Add the test compound and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Absorbance Measurement: Monitor the change in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by the test compound. Calculate the IC50 value.

B. Signaling Pathway: Inhibition of Pro-inflammatory Mediators

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB NF-κB TLR4->NFkB COX2_Gene COX-2 Gene MAPK_Pathway->COX2_Gene Activates Transcription NFkB->COX2_Gene Activates Transcription COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->MAPK_Pathway Derivative->NFkB

Caption: Inhibition of inflammatory pathways by a derivative.

IV. Synthesis Protocols

A. Synthesis of 5-Methoxytryptamine

Reaction Scheme: this compound → 3-(2-Iodoethyl)-5-methoxyindole → N-(1-Methylbenzyl)-3-(2-iodoethyl)-5-methoxyindole → 5-Methoxytryptamine

Procedure:

  • 5-Methoxytryptamine can be synthesized from 3-(2-iodoethyl)-5-methoxyindole by reaction with 1-methyl-benzylamine in acetonitrile at room temperature for 24 hours.

  • The resulting intermediate undergoes catalytic debenzylation (H2, Pd/C, in ethanol at room temperature for 24 hours under 4 bar pressure) to yield 5-methoxytryptamine.

B. Experimental Workflow: From Synthesis to Biological Evaluation

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative Pure Derivative Characterization->Derivative In_Vitro In Vitro Assays (e.g., MTT, Binding) Derivative->In_Vitro In_Vivo In Vivo Models (e.g., Xenograft) Derivative->In_Vivo Data_Analysis Data Analysis (IC50, Ki) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_Compound Lead Compound Data_Analysis->Lead_Compound

Caption: General workflow for drug discovery.

V. Conclusion

This compound represents a privileged scaffold in medicinal chemistry with broad applications in the development of new therapeutic agents. The protocols and data presented herein provide a framework for researchers to explore the potential of this compound derivatives in various disease areas. Further investigation into the structure-activity relationships of this versatile molecule will undoubtedly lead to the discovery of novel and effective drugs.

References

Application Notes and Protocols: 5-Methoxyindole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole is a versatile heterocyclic building block that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its indole core, substituted with an electron-donating methoxy group at the 5-position, enhances its reactivity and provides a key structural motif found in numerous natural products and synthetic drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key compounds, including the neurohormone melatonin and precursors for pharmacologically active agents such as serotonin (5-HT) receptor agonists and glycogen synthase kinase-3 (GSK-3) inhibitors.

Applications of this compound in Organic Synthesis

This compound is a valuable precursor for the synthesis of various tryptamine derivatives, which are foundational structures in medicinal chemistry. The electron-rich nature of the indole ring system facilitates electrophilic substitution, particularly at the C3 position, making it an ideal substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Key applications include:

  • Synthesis of Melatonin and its Analogs: this compound is a key starting material for the industrial and laboratory-scale synthesis of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone regulating sleep-wake cycles.

  • Pictet-Spengler Reaction: The derivative 5-methoxytryptamine readily undergoes the Pictet-Spengler reaction with aldehydes and ketones to form tetrahydro-β-carbolines. This reaction is fundamental in the synthesis of a diverse range of alkaloids and pharmacologically active compounds.[1]

  • Precursor to 5-HT Receptor Agonists: The this compound moiety is a common feature in selective 5-HT receptor agonists, which are targets for treating a variety of disorders including anxiety, depression, and migraines.[2][3]

  • Scaffold for GSK-3 Inhibitors: The indole nucleus is a privileged scaffold in the design of inhibitors for GSK-3, a key enzyme implicated in various diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.[4][5]

Quantitative Data Summary

The following table summarizes quantitative data for the key synthetic transformations described in the experimental protocols.

Reaction Starting Material Product Yield (%) Purity (%) Reference
Synthesis of 5-MethoxytryptamineThis compound5-Methoxytryptamine88>95 (crude)
Synthesis of Melatonin5-MethoxytryptamineN-Acetyl-5-methoxytryptamine80-94≥98
Pictet-Spengler ReactionTryptamine and Benzaldehyde1-Phenyl-1,2,3,4-tetrahydro-β-carboline65Not specified

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxytryptamine from this compound

This protocol describes a three-step synthesis of 5-methoxytryptamine from this compound via an oxalyl chloride intermediate.

Step 1: Synthesis of this compound-3-oxalyl chloride

  • Suspend this compound (1.0 g, 6.8 mmol) in diethyl ether (25 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add oxalyl chloride (1.78 mL, 20.4 mmol) to the suspension.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Cool the reaction to ambient temperature.

  • Filter the resulting solid product and wash with diethyl ether.

Step 2: Synthesis of this compound-3-oxalylamide

  • Treat the filtered solid from Step 1 with a 0.5 M solution of ammonia in dioxane (25 mL).

  • Stir the suspension at ambient temperature for 8 hours.

  • Filter the solid product and wash with dioxane.

Step 3: Synthesis of 5-Methoxytryptamine

  • Suspend the filtered solid from Step 2 in tetrahydrofuran (THF).

  • Add lithium aluminum hydride (LAH) (1.3 g, 34 mmol) portion-wise to the suspension under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Cool the reaction to ambient temperature and cautiously quench by the sequential slow addition of 1 mL of 3N KOH, 2 mL of H₂O, and 3 mL of 3N KOH.

  • Stir the resulting mixture at ambient temperature for 1 hour.

  • Filter the salts and collect the organic filtrate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and evaporate the solvent in vacuo to yield crude 5-methoxytryptamine (yield: 88%).

Protocol 2: Synthesis of N-Acetyl-5-methoxytryptamine (Melatonin) from 5-Methoxytryptamine

This protocol details the acetylation of 5-methoxytryptamine to produce melatonin.

  • In a clean, dry, 10-L four-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermowell, add 5-methoxytryptamine (derived from the previous protocol, assuming a starting amount leading to approximately 2.55 mol).

  • Add dichloromethane (10 L) to the flask with stirring.

  • Cool the organic layer to 0-5 °C.

  • Add acetic anhydride (0.24 L, 2.55 mol) with stirring.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic and aqueous phases.

  • Concentrate the organic phase to a thick oily residue.

  • Add acetone (1 L) and cool the mixture to 10 °C for 1 hour to induce crystallization.

  • Filter the solid product, wash with cold acetone, and dry to obtain N-acetyl-5-methoxytryptamine (yields can reach up to 94% with purities ≥98%).

Protocol 3: Pictet-Spengler Reaction of Tryptamine with Benzaldehyde

This protocol provides a general procedure for the Pictet-Spengler reaction to form a tetrahydro-β-carboline, a key scaffold for many biologically active molecules.

  • To a solution of tryptamine (1 mmol) in water (5 mL), add citric acid (10 mol%).

  • Add benzaldehyde (1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with liquid ammonia.

  • Filter the solid precipitate.

  • Purify the crude product by crystallization to afford 1-phenyl-1,2,3,4-tetrahydro-β-carboline (yield: 65%).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound-derived compounds.

G cluster_synthesis Synthetic Workflow from this compound cluster_application Biological Applications Indole This compound Tryptamine 5-Methoxytryptamine Indole->Tryptamine 3-step synthesis Melatonin Melatonin (5-HT Agonist) Tryptamine->Melatonin Acetylation THBC Tetrahydro-β-carboline (Scaffold for 5-HT Agonists & GSK-3 Inhibitors) Tryptamine->THBC Pictet-Spengler Reaction Receptor Melatonin Receptors Melatonin->Receptor Binds to Bioactive 5-HT Receptor Agonists GSK-3 Inhibitors THBC->Bioactive Leads to G cluster_5HT 5-HT Receptor Signaling Agonist 5-HT Receptor Agonist (e.g., Melatonin) Receptor 5-HT Receptor Agonist->Receptor G_protein G-protein Receptor->G_protein activates Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_protein->Effector activates/inhibits Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger produces Kinase Protein Kinase (PKA / PKC) Second_Messenger->Kinase activates Response Cellular Response Kinase->Response phosphorylates targets G cluster_GSK3 GSK-3 Signaling Pathway Inhibitor GSK-3 Inhibitor (Indole-based) GSK3 GSK-3β (active) Inhibitor->GSK3 inhibits Substrate Substrate (e.g., Tau, β-catenin) GSK3->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream Downstream Effects (e.g., Neurotoxicity, Cell Proliferation) Phospho_Substrate->Downstream leads to

References

Application Note: A Protocol for the Synthesis of 5-Methoxytryptophan from 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This application note provides a detailed protocol for the chemical synthesis of 5-methoxytryptophan, a metabolite of L-tryptophan with significant anti-inflammatory and anti-tumorigenic properties. The synthesis commences with the readily available starting material, 5-methoxyindole. The described multi-step procedure involves an initial aminomethylation via the Mannich reaction to produce 5-methoxygramine, followed by alkylation of diethyl acetamidomalonate and subsequent acidic hydrolysis to yield the target amino acid. This protocol is intended for researchers in medicinal chemistry, drug development, and related fields who require a reliable method for obtaining 5-methoxytryptophan for their studies.

Introduction

5-Methoxytryptophan (5-MTP) is an endogenous metabolite of L-tryptophan that has garnered considerable interest in the scientific community.[1] It has been demonstrated to exhibit potent anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2).[1][2] Furthermore, 5-MTP has shown promise in cancer research, where it can suppress tumor growth and metastasis.[1] The synthesis of 5-MTP is crucial for further investigation into its therapeutic potential. While biological synthesis pathways have been elucidated, a clear and concise protocol for its chemical synthesis from a common precursor like this compound is highly valuable for research purposes. This compound serves as a convenient starting material for the synthesis of 5-methoxytryptophan.[3]

This document outlines a robust and reproducible three-step protocol for the synthesis of 5-methoxytryptophan from this compound. The methodology is based on well-established organic chemistry principles, including the Mannich reaction and malonic ester synthesis, to provide a practical route to the desired compound.

Experimental Protocols

Step 1: Synthesis of 5-Methoxygramine

This step involves the aminomethylation of this compound at the C3 position using formaldehyde and dimethylamine, a classic example of the Mannich reaction.

Materials:

  • This compound

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Acetic acid

  • Sodium hydroxide

  • Diethyl ether

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in acetic acid.

  • Cool the solution in an ice bath.

  • To the cooled solution, slowly add a pre-chilled mixture of dimethylamine and formaldehyde.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • After the reaction is complete, neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methoxygramine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Diethyl 2-acetamido-2-((5-methoxy-1H-indol-3-yl)methyl)malonate

In this step, the synthesized 5-methoxygramine is used to alkylate diethyl acetamidomalonate.

Materials:

  • 5-Methoxygramine

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate in anhydrous ethanol.

  • Add sodium ethoxide to the solution and stir until a clear solution is obtained.

  • Add a solution of 5-methoxygramine in anhydrous ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of 5-Methoxytryptophan

The final step involves the hydrolysis of the ester and amide groups, followed by decarboxylation to yield 5-methoxytryptophan.

Materials:

  • Diethyl 2-acetamido-2-((5-methoxy-1H-indol-3-yl)methyl)malonate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Reflux condenser

Procedure:

  • To the purified product from Step 2, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a concentrated sodium hydroxide solution to precipitate the amino acid.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude 5-methoxytryptophan can be further purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemperature (°C)Reaction Time (h)
1Mannich ReactionThis compound, Formaldehyde, DimethylamineAcetic Acid0 to RT12 - 18
2Alkylation5-Methoxygramine, Diethyl acetamidomalonateEthanolReflux4 - 6
3Hydrolysis & DecarboxylationDiethyl 2-acetamido-2-((5-methoxy-1H-indol-3-yl)methyl)malonateConc. HClReflux6 - 8

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 5-Methoxygramine cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation start This compound mannich Mannich Reaction start->mannich reagents1 Formaldehyde, Dimethylamine, Acetic Acid reagents1->mannich product1 5-Methoxygramine mannich->product1 alkylation Alkylation product1->alkylation reagents2 Diethyl Acetamidomalonate, NaOEt, Ethanol reagents2->alkylation product2 Diethyl 2-acetamido-2-((5-methoxy-1H-indol-3-yl)methyl)malonate alkylation->product2 hydrolysis Hydrolysis & Decarboxylation product2->hydrolysis reagents3 Conc. HCl reagents3->hydrolysis final_product 5-Methoxytryptophan hydrolysis->final_product

Caption: Synthetic workflow for 5-methoxytryptophan.

signaling_pathway MTP 5-Methoxytryptophan TGFb TGF-β MTP->TGFb inhibits PI3K PI3K MTP->PI3K inhibits SMAD3 SMAD3 TGFb->SMAD3 AKT AKT PI3K->AKT Fibrosis Pulmonary Fibrosis SMAD3->Fibrosis AKT->Fibrosis

Caption: 5-MTP inhibits pulmonary fibrosis signaling.

References

Application Notes and Protocols: Investigating the Effects of 5-Methoxyindole on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methoxyindole is an organic compound that is a derivative of indole. It is a structural analog of various neuroactive compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Due to this structural similarity, this compound is a compound of interest for its potential interactions with serotonin receptors. Understanding its binding affinity, functional activity (as an agonist, antagonist, or allosteric modulator), and downstream signaling effects is crucial for elucidating its pharmacological profile.

These application notes provide a comprehensive overview of the experimental setups and detailed protocols for characterizing the interaction of this compound with various serotonin receptor subtypes. The methodologies cover in vitro binding and functional assays, as well as electrophysiological and behavioral studies to provide a multi-faceted understanding of its effects.

Data Presentation: Summary of Potential Quantitative Data

The following tables are templates for organizing and presenting quantitative data obtained from the described experiments.

Table 1: Radioligand Binding Affinity of this compound at Serotonin Receptors

Receptor SubtypeRadioligand UsedKᵢ (nM) of this compoundBₘₐₓ (fmol/mg protein)K₋ (nM)
5-HT₁ₐ[³H]8-OH-DPAT
5-HT₂ₐ[³H]Ketanserin
5-HT₂₋[³H]Mesulergine
5-HT₃[³H]GR-65630
5-HT₄[³H]GR-113808
5-HT₇[³H]LSD

Table 2: Functional Activity of this compound at Serotonin Receptors

Receptor SubtypeAssay TypeEC₅₀ / IC₅₀ (nM)Eₘₐₓ (% of 5-HT response)Signaling Pathway
5-HT₁ₐcAMP InhibitionGᵢ/Gₒ
5-HT₂ₐCalcium MobilizationGₒ/G₁₁
5-HT₂ₐIP₁ AccumulationGₒ/G₁₁
5-HT₂ₐβ-Arrestin Recruitmentβ-Arrestin
5-HT₄cAMP ProductionGₛ
5-HT₇cAMP ProductionGₛ

Table 3: Electrophysiological Effects of this compound on Neurons Expressing Serotonin Receptors

Neuron Type (e.g., Dorsal Raphe)Receptor TargetMeasured ParameterEffect of this compound
Pyramidal Neurons5-HT₂ₐFiring Rate
Dorsal Raphe Neurons5-HT₁ₐMembrane Potential
Dorsal Raphe Neurons5-HT₁ₐInput Resistance

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound for specific serotonin receptor subtypes.

Materials:

  • Cell membranes from cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂ₐ).

  • Radioligand specific for the receptor subtype (e.g., [³H]Ketanserin for 5-HT₂ₐ).[1][2][3][4]

  • This compound.

  • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand like mianserin for 5-HT₂ₐ).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[1]

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its K₋ value, and either vehicle, this compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 20-30 minutes).

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Kᵢ value of this compound by non-linear regression analysis of the competition binding data.

Functional Assays

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Serotonin (5-HT) as a reference agonist.

  • A known 5-HT₂ₐ antagonist (e.g., ketanserin) for validation.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject this compound at various concentrations and record the change in fluorescence over time.

  • In separate wells, inject 5-HT to determine the maximal response.

  • To test for antagonistic activity, pre-incubate the cells with this compound before injecting 5-HT.

  • Calculate the EC₅₀ or IC₅₀ values from the dose-response curves.

This assay measures changes in intracellular cyclic AMP levels. For Gs-coupled receptors (e.g., 5-HT₄, 5-HT₇), an increase in cAMP is expected. For Gi-coupled receptors (e.g., 5-HT₁ₐ), a decrease in forskolin-stimulated cAMP production is measured.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₁ₐ or 5-HT₇).

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA-based).

  • This compound.

  • Serotonin (5-HT) as a reference agonist.

  • Forskolin (for Gi-coupled assays).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure (for Gi-coupled 5-HT₁ₐ receptor):

  • Plate and culture the cells as per the assay kit's instructions.

  • Pre-treat the cells with this compound at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the cAMP levels using the chosen assay kit.

  • Generate dose-response curves to determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production.

Electrophysiology

This protocol describes how to measure changes in the electrical properties of neurons in response to this compound.

Materials:

  • Brain slices containing the neurons of interest (e.g., from the dorsal raphe nucleus for 5-HT₁ₐ receptors or cortex for 5-HT₂ₐ receptors).

  • Artificial cerebrospinal fluid (aCSF).

  • Glass microelectrodes for intracellular or whole-cell patch-clamp recording.

  • Amplifier and data acquisition system.

  • Perfusion system to apply drugs.

  • This compound.

  • Serotonin (5-HT).

Procedure:

  • Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.

  • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.

  • Establish a stable intracellular or whole-cell recording from a target neuron.

  • Record baseline electrical activity (e.g., resting membrane potential, input resistance, firing rate).

  • Apply this compound via the perfusion system at a known concentration.

  • Record the changes in the neuron's electrical properties. For example, 5-HT₁ₐ receptor agonists typically cause hyperpolarization and a decrease in input resistance in dorsal raphe neurons.

  • Wash out the drug and ensure the neuron returns to its baseline state.

  • Apply 5-HT as a positive control.

Mandatory Visualizations

Signaling_Pathways cluster_5HT1A 5-HT1A Receptor (Gi-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) This compound This compound 5-HT1A_Receptor 5-HT1A_Receptor This compound->5-HT1A_Receptor Binds to Gi_Protein Gi_Protein 5-HT1A_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate_Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates 5-Methoxyindole_2A This compound 5-HT2A_Receptor 5-HT2A_Receptor 5-Methoxyindole_2A->5-HT2A_Receptor Binds to Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms Ca2+_Release Ca2+_Release IP3->Ca2+_Release Induces PKC PKC DAG->PKC Activates

Caption: Signaling pathways for 5-HT₁ₐ and 5-HT₂ₐ receptors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (Determine EC50/IC50, Emax) Binding_Assay->Functional_Assay Electrophysiology Electrophysiology on Brain Slices (Measure neuronal response) Functional_Assay->Electrophysiology Behavioral_Assay Behavioral Assays (e.g., Head-twitch response) Electrophysiology->Behavioral_Assay End Pharmacological Profile Behavioral_Assay->End Start Compound: this compound Start->Binding_Assay

Caption: Overall experimental workflow for this compound.

Binding_Assay_Logic Start Prepare Assay Components Components Receptor Membranes Radioligand This compound Start->Components Incubation Incubate to Equilibrium Components->Incubation Filtration Separate Bound from Unbound Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate Specific Binding & Ki Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Logical flow of a radioligand binding assay.

References

5-Methoxyindole: Comprehensive Laboratory Handling and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 5-Methoxyindole in a laboratory setting. The information compiled is intended to support researchers, scientists, and professionals in the field of drug development by outlining essential safety procedures, experimental guidelines, and emergency protocols.

Chemical and Physical Properties

This compound is a solid crystalline powder, appearing as a white to off-white or beige substance.[1][2] It is characterized by a slight odor.[1] This compound is sparingly soluble in water but soluble in chloroform and methanol.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉NO[2]
Molecular Weight147.17 g/mol
Melting Point52-55 °C (lit.)
Boiling Point176-178 °C / 17 mmHg (lit.)
AppearanceWhite to off-white/beige crystalline powder
SolubilitySparingly soluble in water; Soluble in chloroform, methanol
RTECS NumberNL9500000

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may lead to respiratory irritation.

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation

Table 3: Acute Toxicity Data for this compound

Test TypeRoute of ExposureSpeciesDoseReference
LD50IntraperitonealMouse370 mg/kg

Currently, there are no established occupational exposure limits for this compound by major regulatory bodies.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, appropriate personal protective equipment and engineering controls are mandatory to minimize exposure.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment:
  • Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) at all times when handling the compound.

    • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is required.

PPE_Selection_Workflow cluster_assessment Exposure Risk Assessment Start Handling this compound CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust FumeHood Work in a Fume Hood CheckDust->FumeHood Yes WellVentilated Work in a Well-Ventilated Area CheckDust->WellVentilated No BasePPE Standard PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat RespProtection Add Respiratory Protection: - NIOSH-approved respirator FumeHood->RespProtection WellVentilated->BasePPE

Diagram of the PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Handling:
  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage:
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Protect from light.

  • For long-term storage, refrigeration or storage at -20°C is recommended.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.

Experimental Protocol: Synthesis of this compound from 5-Bromoindole

The following is a representative protocol for the synthesis of this compound. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Materials:
  • 5-Bromoindole

  • Sodium methoxide in methanol (30%)

  • Phenanthroline

  • Methylimidazole

  • Cuprous bromide

  • Reaction kettle with magnetic stirrer and heating capabilities

  • Standard laboratory glassware

  • Extraction and filtration equipment

Procedure:
  • In a 200 mL reaction kettle at room temperature, add 30 g of 30% sodium methoxide in methanol, 19.6 g of 5-bromoindole, 1 g of phenanthroline, 0.2 g of methylimidazole, and 0.3 g of cuprous bromide.

  • Begin magnetic stirring and raise the temperature to 110°C.

  • Maintain the reaction at 110°C for 10 hours.

  • After 10 hours, cool the reaction mixture to room temperature.

  • Filter the resulting product.

  • The filtrate is then subjected to reduced pressure distillation to recover methanol.

  • The remaining product is extracted, recrystallized, and dried to yield this compound.

Emergency Procedures

First-Aid Measures:
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • If swallowed: Clean mouth with water and seek medical attention.

Accidental Release Measures:
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.

  • Containment and Cleanup: Avoid dust formation. Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Do not let the chemical enter the environment.

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be liberated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Emergency_Response_Workflow cluster_incident Incident Occurs cluster_response Immediate Response Actions cluster_actions Specific Protocols cluster_followup Post-Incident Follow-up Incident This compound Emergency Spill Spill or Release Incident->Spill Exposure Personal Exposure Incident->Exposure Fire Fire Incident->Fire SpillActions 1. Evacuate immediate area. 2. Wear full PPE. 3. Avoid dust formation. 4. Sweep into a sealed container. Spill->SpillActions ExposureActions Follow First-Aid Measures: - Eye: Rinse with water for 15 min. - Skin: Wash with soap and water. - Inhalation: Move to fresh air. - Ingestion: Rinse mouth. Exposure->ExposureActions FireActions 1. Evacuate the area. 2. Use appropriate extinguisher. 3. Cool nearby containers. 4. Firefighters to use SCBA. Fire->FireActions Dispose Dispose of waste properly SpillActions->Dispose SeekMedical Seek Medical Attention ExposureActions->SeekMedical Report Report the incident FireActions->Report SeekMedical->Report Dispose->Report

Diagram of the emergency response workflow for incidents involving this compound.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not empty into drains.

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.

  • Chemical Stability: this compound is stable under normal conditions.

  • Conditions to Avoid: Exposure to light.

  • Incompatible Materials: Strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

References

Preparation of 5-Methoxyindole Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole, an endogenous metabolite of tryptophan, has garnered significant interest in biomedical research due to its potential anti-inflammatory, anti-cancer, and neuroactive properties. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the solubilization, storage, and application of this compound in a laboratory setting.

Introduction

This compound is a versatile indole compound with a range of biological activities. It is a precursor in the biosynthesis of melatonin and other methoxyindoles. Research has indicated its involvement in the regulation of cyclooxygenase-2 (COX-2) expression, suggesting a role in inflammation and tumorigenesis.[1][2] Furthermore, its structural similarity to serotonin (5-hydroxytryptamine, 5-HT) suggests potential interactions with the serotonergic system, including 5-HT receptors.[3] Accurate and consistent preparation of this compound solutions is paramount for investigating its mechanisms of action and therapeutic potential.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for its effective use in cell culture.

PropertyValueReference
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol
Appearance Solid
Melting Point 52-55 °C
Boiling Point 176-178 °C at 17 mmHg

Solubility Data:

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO) 100 mg/mL (679.49 mM)Ultrasonication may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended.
Water SolubleThe exact solubility limit is not specified, but it is reported to be soluble.
Methanol Soluble

Preparation of Stock Solutions

For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent, which can then be diluted to the final working concentration in the cell culture medium.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Tare a sterile microcentrifuge tube.

  • Carefully weigh out 14.72 mg of this compound into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If the solid does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes.

  • Once fully dissolved, the 100 mM stock solution is ready for use or storage.

Note: It is crucial to use anhydrous DMSO as the presence of water can affect the stability and solubility of the compound.

Storage and Stability

Proper storage of this compound stock solutions is critical to maintain their bioactivity.

Storage Recommendations for DMSO Stock Solution:

Storage TemperatureDurationReference
-20°C Up to 1 month
-80°C Up to 6 months

Stability in Aqueous Solutions: The stability of this compound in aqueous solutions, such as cell culture media, can be influenced by factors like pH, temperature, and the presence of other components. While specific stability data for this compound in cell culture media is not readily available, it is a common practice to prepare fresh dilutions of the compound in media for each experiment to minimize potential degradation.

Application in Cell Culture

5.1. Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on studies with the related compound 5-methoxytryptophan (5-MTP), which has been shown to inhibit COX-2 expression, a starting range of 10-100 µM can be considered.

5.2. Protocol for Treating Cells in Culture

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile pipette tips and tubes

Procedure:

  • Grow cells to the desired confluency.

  • Prepare the final working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 100 µM solution, add 1 µL of the 100 mM stock solution to 1 mL of medium.

  • Include a vehicle control by adding the same volume of DMSO (without this compound) to the control wells. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed with downstream assays, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through various mechanisms, including the modulation of inflammatory pathways and interaction with the serotonergic system.

6.1. Inhibition of COX-2 Expression

Studies on the related metabolite, 5-methoxytryptophan (5-MTP), have demonstrated its ability to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This suggests that this compound may also regulate inflammatory responses by targeting the COX-2 pathway.

COX2_Inhibition_Pathway This compound This compound Transcription_Factors Transcription Factors (e.g., NF-κB) This compound->Transcription_Factors Inhibition COX2_Gene COX-2 Gene Transcription_Factors->COX2_Gene Activation COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Expression Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Transcription_Factors

Inhibitory effect of this compound on the COX-2 pathway.

6.2. Interaction with the Serotonergic System

This compound is structurally related to serotonin and may interact with serotonin (5-HT) receptors. Some evidence suggests it may act as an agonist at 5-HT3 receptors. Furthermore, the broader family of methoxyindoles has been linked to 5-HT7 receptor signaling. The 5-HT7 receptor is a Gs-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB and kinases such as ERK (Extracellular signal-regulated kinase) and Akt.

Serotonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5MI This compound 5HT7R 5-HT7 Receptor 5MI->5HT7R Activation Gs Gαs 5HT7R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates Akt Akt PKA->Akt Phosphorylates

Potential 5-HT7 receptor-mediated signaling by this compound.

Experimental Workflow Example: Western Blot for COX-2 Expression

This protocol provides a general workflow for assessing the effect of this compound on protein expression, using COX-2 as an example.

Western_Blot_Workflow Cell_Culture 1. Cell Seeding and Growth Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-COX-2) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection and Imaging Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Workflow for Western blot analysis of COX-2 expression.

Protocol 2: Western Blot Analysis of COX-2 Expression

Materials:

  • Cells treated with this compound and vehicle control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against COX-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in stock solution Compound is not fully dissolved or has come out of solution upon storage.Warm the solution to 37°C and sonicate. Ensure DMSO is anhydrous.
Precipitation upon dilution in media The compound has limited solubility in the aqueous environment of the cell culture medium.Prepare fresh dilutions immediately before use. Ensure the final DMSO concentration is low (e.g., <0.5%).
No observable effect on cells The concentration used is too low, or the incubation time is too short. The compound may have degraded.Perform a dose-response and time-course experiment. Prepare fresh solutions for each experiment.
High background in Western blot Insufficient blocking or washing.Increase blocking time and the number of washes. Optimize antibody concentrations.

Conclusion

The reliable preparation of this compound solutions is a fundamental prerequisite for accurate in vitro studies. By following the detailed protocols and considering the information provided in these application notes, researchers can ensure the consistency and reproducibility of their experiments, thereby facilitating the exploration of the therapeutic potential of this promising compound. Further research is warranted to fully elucidate the stability of this compound in cell culture media and to determine its specific molecular targets and signaling pathways in various cell types.

References

Application of 5-Methoxyindole in the Synthesis of Anti-inflammatory Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 5-methoxyindole as a scaffold in the synthesis of novel anti-inflammatory compounds. The following sections outline the synthesis of various this compound derivatives, their biological activities, and the experimental procedures for their evaluation.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 5-position of the indole ring can significantly modulate the electronic and lipophilic properties of the molecule, often enhancing its interaction with biological targets. This has led to the exploration of this compound derivatives as a promising class of anti-inflammatory agents. These compounds have been shown to target key inflammatory pathways, including the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade, offering potential therapeutic benefits for a range of inflammatory diseases.

Featured this compound Derivatives and their Anti-inflammatory Activities

Several classes of this compound derivatives have been synthesized and evaluated for their anti-inflammatory properties. This section summarizes the key findings for some of the most promising candidates.

2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives as COX-2 Inhibitors

A series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives have been designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. These compounds have demonstrated potent and selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that plays a crucial role in inflammation and pain.[1][2][3]

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives [1]

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
4a HH11.80.1865.55
4b HCl11.80.11107.27
4c CH3H8.10.2040.5
4d CH3Cl8.10.1747.65
4e ClH10.20.2836.43
4f ClCl10.20.1568.0
Indomethacin --0.0390.490.08
Celecoxib --7.60.07108.57

Table 2: In Vivo Anti-inflammatory Activity of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives in Carrageenan-Induced Rat Paw Edema [1]

Compound IDDose (mg/kg)% Inhibition of Edema (after 3h)% Inhibition of Edema (after 6h)
4a 2070.376.2
4b 2085.293.7
4c 2055.659.4
4d 2078.785.1
4e 2072.278.5
4f 2083.390.7
Indomethacin 1087.796.0
Celecoxib 2089.894.7
Indole-2-one and 7-aza-2-oxindole Derivatives as Cytokine Inhibitors

Based on the structure of tenidap, a known anti-inflammatory agent, novel indole-2-one and 7-aza-2-oxindole derivatives have been synthesized. These compounds have shown significant inhibitory effects on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Inhibitory Activity of Indole-2-one and 7-aza-2-oxindole Derivatives on LPS-Induced TNF-α and IL-6 Production in RAW264.7 Macrophages

Compound ID% Inhibition of TNF-α% Inhibition of IL-6
7i 44.557.2
8e >4040-50
Tenidap <40<40
Indole-hydantoin Derivatives as NF-κB Inhibitors

Hybrid molecules combining the indole and hydantoin scaffolds have been investigated for their anti-inflammatory properties. One such derivative, 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1), has been shown to exert its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. Specifically, IH-1 prevents the transactivation of NF-κB by suppressing the phosphorylation of the p65 subunit at Ser276.

Table 4: Effect of Indole-hydantoin Derivative IH-1 on Inflammatory Mediators in LPS-stimulated RAW264.7 cells

TreatmentNO ProductionCCL2 SecretionCXCL1 Secretion
LPS IncreasedIncreasedIncreased
LPS + IH-1 Significantly InhibitedSignificantly InhibitedSignificantly Inhibited

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the aforementioned this compound derivatives.

Synthesis Protocols

Protocol 1: General Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives (4a-f)

  • Synthesis of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole (3a-c): A mixture of 4-methylsulfonyl acetophenone (1) and the appropriate substituted phenylhydrazine hydrochloride (2) in glacial acetic acid is refluxed for 9 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 1-substituted-benzyl-5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole (4a-f): To a solution of the 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole (3a-c) in dry N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of the appropriate substituted benzyl chloride. The reaction is stirred at room temperature overnight, then poured into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol.

G acetophenone 4-Methylsulfonyl acetophenone (1) indole_intermediate 5-Substituted-2-(4-(methylsulfonyl)phenyl) -1H-indole (3a-c) acetophenone->indole_intermediate Glacial Acetic Acid, Reflux phenylhydrazine Substituted Phenylhydrazine HCl (2) phenylhydrazine->indole_intermediate final_product 2-(4-(methylsulfonyl)phenyl)-1- substituted-indole Derivatives (4a-f) indole_intermediate->final_product NaH, DMF, Room Temp benzyl_chloride Substituted Benzyl Chloride benzyl_chloride->final_product

Caption: Synthesis of 2-(4-(methylsulfonyl)phenyl)indoles.

Protocol 2: Synthesis of Indole-hydantoin Derivative (IH-1)

  • A mixture of indole-3-carboxaldehyde, hydantoin, and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1).

Biological Assay Protocols

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay is performed using a COX inhibitor screening assay kit according to the manufacturer's instructions.

  • Preparation of Reagents: Prepare assay buffer, heme, COX-1 (ovine), COX-2 (human recombinant), and arachidonic acid solutions as per the kit protocol.

  • Assay Procedure:

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme solution to the wells of a 96-well plate.

    • Add the test compounds (dissolved in DMSO) at various concentrations to the inhibitor wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid solution to all wells.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable method, such as ELISA or LC-MS.

  • Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

G start Prepare Reagents add_reagents Add Buffer, Heme, COX Enzyme to Plate start->add_reagents add_inhibitor Add Test Compound add_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pge2 Measure PGE2 Production stop_reaction->measure_pge2 analyze Calculate % Inhibition and IC50 measure_pge2->analyze

Caption: In vitro COX inhibition assay workflow.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Use male Wistar rats (150-200 g).

  • Groups: Divide the animals into control, standard (e.g., indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 5: Inhibition of TNF-α and IL-6 Production in Macrophages

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

Protocol 6: NF-κB p65 Phosphorylation Inhibition Assay

  • Cell Culture and Treatment: Culture RAW264.7 cells and pre-treat with the test compound (e.g., IH-1) for 1-2 hours, followed by stimulation with LPS.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser276) and total NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the level of phosphorylated p65 to the total p65 level.

Signaling Pathways

NF-κB Signaling Pathway and its Inhibition by Indole-hydantoin Derivatives

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. The indole-hydantoin derivative IH-1 has been shown to inhibit the transactivation of NF-κB by specifically preventing the phosphorylation of the p65 subunit at serine 276, a critical step for its full transcriptional activity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation IH1 Indole-hydantoin (IH-1) p_p65 p-p65(Ser276) IH1->p_p65 Inhibition p65_p50_nuc->p_p65 Phosphorylation DNA DNA p_p65->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: Inhibition of NF-κB pathway by indole-hydantoin.

Conclusion

This compound serves as a versatile and valuable scaffold for the development of novel anti-inflammatory agents. The derivatives discussed in these application notes demonstrate significant potential by targeting key inflammatory pathways, including COX-2 and NF-κB. The provided protocols offer a framework for the synthesis and evaluation of these and other related compounds, facilitating further research and development in the field of anti-inflammatory drug discovery. The favorable activity profiles and diverse mechanisms of action of this compound derivatives make them attractive candidates for the development of new therapeutics to treat a wide range of inflammatory conditions.

References

Application Notes and Protocols for Analyzing Indole Interactions Using 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to various biophysical and spectroscopic methods for analyzing interactions between different indole species, with a specific focus on utilizing 5-Methoxyindole (5-MI) as a key molecular tool. The provided protocols are designed to be adaptable for studying a range of indole interactions, from weak, transient associations to more stable complex formations.

Introduction to Indole Interactions and the Role of this compound

Indole and its derivatives are ubiquitous signaling molecules involved in a vast array of biological processes, including neurotransmission, immune response, and microbial communication. Understanding the interactions between different indole species is crucial for deciphering complex biological pathways and for the development of novel therapeutics. This compound, a naturally occurring indole derivative, possesses distinct spectroscopic and biophysical properties that make it an excellent probe for studying these interactions. Its intrinsic fluorescence and specific chemical shifts in NMR spectra allow for sensitive detection of binding events.

Biophysical and Spectroscopic Techniques for Interaction Analysis

A variety of techniques can be employed to characterize the interactions between this compound and other indole species. The choice of method will depend on the nature of the interaction, the required sensitivity, and the available instrumentation.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions. The intrinsic fluorescence of this compound can be monitored to detect binding events through changes in fluorescence intensity, wavelength shifts, or fluorescence quenching.

Protocol: Fluorescence Quenching Assay to Determine Binding Affinity

This protocol describes how to determine the binding affinity between this compound and a non-fluorescent indole species (quencher).

Materials:

  • This compound (Fluorophore)

  • Quenching Indole Species (e.g., Indole-3-acetic acid)

  • High-purity solvent (e.g., Phosphate-buffered saline (PBS), pH 7.4, or an organic solvent like acetonitrile)

  • Spectrofluorometer

  • Quartz cuvettes

Experimental Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in the chosen solvent.

    • Prepare a 10 mM stock solution of the quenching indole species in the same solvent.

  • Spectra Acquisition:

    • Set the excitation wavelength for this compound (typically around 290 nm) and record the emission spectrum (typically from 300 nm to 450 nm).

    • Prepare a series of solutions in cuvettes with a constant concentration of this compound (e.g., 10 µM) and varying concentrations of the quenching indole (e.g., 0, 10, 20, 50, 100, 200, 500 µM).

    • Incubate the samples for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow for equilibration.

    • Measure the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each sample.

    • Plot the ratio of the initial fluorescence intensity (F₀) to the observed fluorescence intensity (F) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.

    • The data can be fitted to the Stern-Volmer equation to determine the quenching constant (Ksv). For static quenching, the binding constant (Ka) can be derived from the Stern-Volmer constant.

Data Presentation:

Quencher Concentration (µM)Fluorescence Intensity (a.u.)F₀/F
010001.0
108501.18
207501.33
505501.82
1003502.86
2002005.00
50010010.0

Experimental Workflow:

G prep_stocks Prepare Stock Solutions (5-MI and Quencher) prep_samples Prepare Samples (Constant 5-MI, Varying Quencher) prep_stocks->prep_samples incubation Incubate Samples prep_samples->incubation measurement Measure Fluorescence Spectra incubation->measurement data_analysis Data Analysis (Stern-Volmer Plot) measurement->data_analysis determine_ka Determine Binding Affinity (Ka) data_analysis->determine_ka

Caption: Workflow for Fluorescence Quenching Assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about molecular interactions. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are particularly powerful.

Protocol: Chemical Shift Perturbation (CSP) Analysis

This protocol outlines how to identify the binding interface between this compound and another indole species by monitoring changes in their NMR chemical shifts.

Materials:

  • ¹⁵N-labeled this compound (for enhanced sensitivity, if available) or unlabeled this compound

  • Interacting Indole Species

  • Deuterated solvent (e.g., D₂O with buffer, or an organic solvent like Acetonitrile-d₃)

  • NMR Spectrometer (≥ 500 MHz) with a cryoprobe is recommended

  • NMR tubes

Experimental Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 0.1 mM) in the deuterated solvent.

    • Prepare a concentrated stock solution of the interacting indole species (e.g., 10 mM) in the same solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H (and ¹⁵N-HSQC if using labeled 5-MI) spectrum of the this compound solution alone. This is the reference spectrum.

    • Titrate small aliquots of the interacting indole species into the this compound solution.

    • Acquire a spectrum after each addition, ensuring the sample has equilibrated.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify the peaks in the this compound spectrum that shift upon addition of the interacting indole.

    • Calculate the chemical shift changes for each affected proton (or proton-nitrogen pair).

    • Map the protons with significant chemical shift perturbations onto the structure of this compound to identify the binding site.

Data Presentation:

Molar Ratio (Indole:5-MI)¹H Chemical Shift (ppm) - H2¹H Chemical Shift (ppm) - H4¹H Chemical Shift (ppm) - H6
0:17.256.887.15
1:17.286.957.16
5:17.357.057.17
10:17.457.187.18

Signaling Pathway Visualization:

G Indole_A Indole Species A Complex Indole A-B Complex Indole_A->Complex Binds Indole_B Indole Species B Indole_B->Complex Binds Signaling_Cascade Downstream Signaling Cascade Complex->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical Indole Signaling Pathway.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Protocol: ITC for Indole-Indole Interaction

Materials:

  • This compound

  • Interacting Indole Species

  • Identical, degassed buffer for both samples (e.g., PBS, pH 7.4)

  • Isothermal Titration Calorimeter

  • Syringe and sample cell for the ITC instrument

Experimental Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 100 µM) in the degassed buffer to be placed in the sample cell.

    • Prepare a more concentrated solution of the interacting indole species (e.g., 1-2 mM) in the exact same buffer to be loaded into the syringe.

    • Ensure the pH of both solutions is identical.

  • ITC Experiment:

    • Load the this compound solution into the sample cell and the interacting indole solution into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), injection volume (e.g., 2 µL), and spacing between injections.

    • Perform a series of injections of the interacting indole into the this compound solution.

    • Run a control experiment by injecting the interacting indole into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of the two indoles.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Data Presentation:

ParameterValue
Binding Affinity (Kd)50 µM
Stoichiometry (n)1.05
Enthalpy Change (ΔH)-5.2 kcal/mol
Entropy Change (ΔS)2.5 cal/mol·K

Logical Relationship Diagram:

G ITC_Experiment ITC Experiment (Titration) Raw_Data Raw Data (Heat Bursts) ITC_Experiment->Raw_Data Integrated_Data Integrated Data (Heat per Injection) Raw_Data->Integrated_Data Binding_Isotherm Binding Isotherm Integrated_Data->Binding_Isotherm Thermodynamic_Parameters Thermodynamic Parameters (Kd, n, ΔH, ΔS) Binding_Isotherm->Thermodynamic_Parameters

Caption: ITC Data Analysis Workflow.

Concluding Remarks

The methods outlined in these application notes provide a robust toolkit for the detailed analysis of interactions between indole species using this compound as a versatile probe. By combining these techniques, researchers can gain a comprehensive understanding of the binding thermodynamics, kinetics, and structural basis of these interactions, which is essential for advancing our knowledge of indole biology and for the development of targeted therapeutics.

Troubleshooting & Optimization

Technical Support Center: 5-Methoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 5-Methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound using various methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. However, its success is highly dependent on reaction conditions.

Question: My Fischer indole synthesis of this compound is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields or reaction failures in the Fischer indole synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: The p-anisidine (4-methoxyphenylhydrazine) can degrade over time. Ensure it is pure and, if necessary, recrystallize it before use. The ketone or aldehyde should also be of high purity.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • If using a weak acid like acetic acid results in a low yield, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).

    • Conversely, if you observe significant decomposition or charring, a milder acid or lower concentration may be necessary.

  • Suboptimal Reaction Temperature and Time: The reaction often requires elevated temperatures. However, excessive heat can lead to degradation.

    • If the reaction is sluggish, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC).

    • If decomposition is observed, lower the reaction temperature.

  • Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the hydrazone intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

Troubleshooting Workflow: Fischer Indole Synthesis

Fischer_Troubleshooting start Low or No Yield check_reagents Check Starting Material Purity (p-anisidine, carbonyl) start->check_reagents check_reagents->start Reagents impure optimize_catalyst Optimize Acid Catalyst (Try stronger/milder acid) check_reagents->optimize_catalyst Reagents are pure optimize_catalyst->start Still no improvement optimize_conditions Adjust Temperature & Time optimize_catalyst->optimize_conditions Catalyst optimized optimize_conditions->start Decomposition observed check_water Ensure Anhydrous Conditions optimize_conditions->check_water Still low yield success Improved Yield check_water->success Anhydrous conditions improve yield

A troubleshooting workflow for low yields in the Fischer indole synthesis.

Question: I am observing significant side products in my Fischer indole synthesis of this compound. What are they and how can I minimize them?

Answer:

Side product formation is a common issue. The electron-donating nature of the methoxy group can influence the reaction pathway.

Common Side Products & Minimization Strategies:

  • Regioisomers: When using an unsymmetrical ketone, two different regioisomers of the indole can be formed. The choice of acid catalyst can influence the regioselectivity. Stronger acids tend to favor cyclization at the less substituted carbon of the enamine intermediate.

  • "Abnormal" Fischer Indole Products: With methoxy-substituted phenylhydrazones, particularly ortho-methoxy derivatives, cyclization can occur on the same side as the methoxy group, leading to its substitution. While less common for the para-substituted this compound synthesis, it's a possibility to be aware of, especially under harsh conditions. For instance, using HCl in ethanol can lead to the formation of a chloro-substituted indole.[1]

  • N-N Bond Cleavage: Electron-donating groups on the carbonyl component can promote N-N bond cleavage of the hydrazone, competing with the desired cyclization.

  • Aldol Condensation: The ketone or aldehyde starting material can undergo self-condensation under acidic conditions.

To minimize these side products, careful optimization of the acid catalyst, temperature, and reaction time is crucial. A two-step procedure, where the hydrazone is first formed and isolated before cyclization, can sometimes provide cleaner results.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an aniline, in this case, p-anisidine. It is known for often requiring harsh conditions.[2]

Question: My Bischler-Möhlau synthesis of this compound is giving a poor yield. What are the key parameters to optimize?

Answer:

The classical Bischler-Möhlau synthesis is notorious for low yields due to the harsh conditions required.[2] Modern modifications can significantly improve the outcome.

Key Optimization Parameters:

  • Temperature: High temperatures are typically required, but this can also lead to product degradation and side reactions. Microwave-assisted synthesis can be a powerful tool to rapidly reach the desired temperature and often leads to higher yields in shorter reaction times.[2][3]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessive time can promote decomposition. The reaction progress should be monitored by TLC to determine the optimal duration.

  • Catalyst: While the classical reaction is often run without a catalyst, the use of Lewis acids or other additives like lithium bromide has been shown to improve yields under milder conditions.

  • Excess Aniline: Using a large excess of p-anisidine is common in the traditional method. Optimizing the stoichiometry can help to improve yields and simplify purification.

Logical Workflow for Troubleshooting Bischler-Möhlau Synthesis

Bischler_Troubleshooting start Poor Yield mw_synthesis Consider Microwave Synthesis start->mw_synthesis optimize_temp Optimize Temperature start->optimize_temp Conventional heating mw_synthesis->optimize_temp Microwave available optimize_time Optimize Reaction Time optimize_temp->optimize_time add_catalyst Screen Catalysts (e.g., LiBr) optimize_time->add_catalyst success Improved Yield add_catalyst->success

A workflow for troubleshooting and optimizing the Bischler-Möhlau synthesis.

Modern Catalytic Methods

Modern catalytic approaches, such as copper-catalyzed or palladium-catalyzed reactions, often offer milder conditions and higher yields.

Question: I am attempting a copper-catalyzed synthesis of this compound from 5-bromoindole and sodium methoxide, but the conversion is low. What should I check?

Answer:

This method can achieve high conversion rates (over 95%) and selectivity (over 90%), but success depends on the catalyst system and reaction conditions.

Troubleshooting Steps:

  • Catalyst System: The catalyst typically consists of a copper(I) source (e.g., CuBr or CuCl) and a nitrogen-containing heterocyclic ligand (e.g., phenanthroline, methylimidazole).

    • Ensure the purity and activity of both the copper salt and the ligand.

    • The ratio of ligand to copper can be crucial.

  • Reaction Temperature: The reaction is typically run at elevated temperatures (80-120 °C). Ensure your reaction is reaching and maintaining the target temperature.

  • Sodium Methoxide: The molar ratio of sodium methoxide to 5-bromoindole is important, typically in the range of 1.3-2:1. Use a fresh, anhydrous solution of sodium methoxide in methanol.

  • Inert Atmosphere: While not always explicitly stated, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and deactivation of the catalyst.

Data Presentation

The following tables summarize quantitative data for various this compound synthesis methods to facilitate comparison.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsKey Reagents/CatalystTemperature (°C)Time (h)Yield (%)Reference
From 5-Methoxy-2-oxindole5-Methoxy-2-oxindole1. Ph₃P, CCl₄2. Catalytic Reduction--66 (total)
DeprotectionN-pivaloyl-5-methoxyindoleDBU, H₂OReflux (THF)1899
Copper-Catalyzed5-Bromoindole, Sodium MethoxideCu(I) salt, N-heterocycle80-1205-10>95 (conversion), 91 (selectivity)
From o-Nitrophenylacetic acid derivativeMethyl 5-methoxy-2-nitrophenylacetate10% Pd/C, Ammonium formateRoom Temp.184-89

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Copper-Catalyzed Synthesis from 5-Bromoindole

This protocol is based on a patented procedure and offers high conversion and selectivity.

Materials:

  • 5-Bromoindole

  • 30% Sodium methoxide in methanol

  • Phenanthroline

  • Cuprous bromide (CuBr)

  • Methanol

  • Reaction vessel (e.g., 200 mL reaction kettle)

Procedure:

  • To a 200 mL reaction vessel at room temperature, add 30 g of a 30% solution of sodium methoxide in methanol (0.167 mol sodium methoxide), 19.6 g of 5-bromoindole (0.1 mol), 1 g of phenanthroline, 0.2 g of methylimidazole, and 0.3 g of cuprous bromide.

  • Commence magnetic stirring and heat the reaction mixture to 110 °C.

  • Maintain the reaction at 110 °C for 10 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or LC-MS) to confirm the conversion of 5-bromoindole.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture.

  • The filtrate is subjected to reduced pressure distillation to recover the methanol.

  • The residue is then subjected to extraction and recrystallization to afford pure this compound.

Protocol 2: Synthesis from a 5-Methoxy-2-nitrophenylacetic acid derivative

This is the final step in a multi-step synthesis, involving a catalytic transfer hydrogenation.

Materials:

  • Methyl (Z)-2-(methoxy(methyl)amino)-2-(5-methoxy-2-nitrophenyl)vinyl)carbamate (Intermediate from the multi-step synthesis)

  • 10% Palladium on activated carbon (Pd/C)

  • Ammonium formate

  • Anhydrous methanol

  • Celite

Procedure:

  • In a flame-dried, 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar and a condenser under an argon atmosphere, charge 19.6 g (0.07 mol) of the starting nitro compound followed by 450 mL of anhydrous methanol.

  • Prepare a slurry of 1.9 g of 10% Pd/C in 20 mL of anhydrous methanol and add it to the reaction flask.

  • Add 53.5 g (0.8 mol) of ammonium formate to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a bed of Celite.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be further purified if necessary (e.g., by trituration with cold water or column chromatography) to yield methyl this compound-2-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to take when synthesizing this compound?

A1: Standard laboratory safety practices should always be followed. Specific hazards depend on the chosen synthetic route. For instance, when working with strong acids or bases, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is essential. Reactions involving flammable solvents should be conducted in a well-ventilated fume hood away from ignition sources. Some reagents, like α-haloketones used in the Bischler-Möhlau synthesis, can be lachrymatory and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q2: How can I purify crude this compound?

A2: Purification of this compound can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: Suitable solvents for recrystallization include cyclohexane, petroleum ether, or a mixture of petroleum ether and diethyl ether.

  • Column Chromatography: For column chromatography, a silica gel stationary phase is commonly used. The choice of eluent will depend on the impurities present, but a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. The polarity of the eluent can be gradually increased to elute the product.

Q3: Are there any specific challenges when scaling up the synthesis of this compound?

A3: Yes, scaling up a synthesis from the lab bench to a larger scale presents several challenges.

  • Heat Transfer: Many of the synthesis methods are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to a runaway reaction if not properly controlled. A thorough thermal hazard evaluation is necessary.

  • Mixing: Efficient mixing becomes more difficult on a larger scale, which can affect reaction rates and lead to the formation of localized hot spots or side products.

  • Reagent Addition: The rate of addition of reagents may need to be carefully controlled on a larger scale to manage the reaction exotherm.

  • Work-up and Purification: Handling large volumes of solvents and materials during extraction and purification can be logistically challenging. The purification method may also need to be adapted for larger quantities (e.g., switching from column chromatography to crystallization).

  • Cost of Goods: The cost of reagents and solvents becomes a more significant factor at a larger scale, potentially necessitating the selection of a more economical synthetic route.

Q4: Can the methoxy group on the indole ring participate in side reactions?

A4: Yes, the methoxy group is an electron-donating group which activates the benzene ring towards electrophilic substitution. While this is beneficial for the cyclization step in many indole syntheses, it can also lead to unwanted side reactions, such as halogenation or nitration on the benzene ring if the reaction conditions are not carefully controlled. Additionally, as seen in the "abnormal" Fischer indole synthesis, the methoxy group itself can be displaced under certain acidic conditions.

References

Technical Support Center: Purification of 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methoxyindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also employed for achieving very high purity, especially for analytical standards or when separating closely related impurities.

Q2: What are the potential sources of impurities in crude this compound?

A2: Impurities in this compound often originate from the synthetic route used. For instance, in the Fischer indole synthesis, common impurities can include unreacted starting materials like p-anisidine and the corresponding hydrazone, as well as side-products from incomplete cyclization or rearrangement. Other potential impurities can arise from the degradation of the product during synthesis or workup.

Q3: How stable is this compound, and what are its likely degradation pathways?

A3: this compound is a moderately stable compound but can be susceptible to degradation under certain conditions. Like many indole derivatives, it can be sensitive to strong acids, high temperatures, and prolonged exposure to light and air (oxidation). Potential degradation pathways include:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Polymerization: Under acidic conditions, indoles can be prone to polymerization, resulting in tar-like, insoluble materials.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation byproducts.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities on a silica gel column.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal. It is crucial to select a solvent system that provides a good separation on a Thin Layer Chromatography (TLC) plate, with the Rf value of this compound ideally between 0.2 and 0.4. A common starting solvent system is a mixture of hexane and ethyl acetate.
Co-elution of Impurities If impurities have similar polarity to this compound, consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography with a C18 column and a mobile phase of methanol/water or acetonitrile/water.
Sample Overload Overloading the column can lead to broad peaks and poor separation. A general guideline is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Experimental Protocol: Optimizing Column Chromatography Conditions using TLC

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Spotting: Spot the dissolved sample onto a silica gel TLC plate.

  • Solvent System Screening: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

  • Rf Value Determination: Visualize the spots under UV light and calculate the Rf value for this compound.

  • Optimization: Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for the product spot, ensuring it is well-separated from any impurity spots.

Visualization: Workflow for Column Chromatography Troubleshooting

start Crude this compound tlc Perform TLC Analysis start->tlc rf_check Rf of this compound between 0.2-0.4? tlc->rf_check adjust_solvent Adjust Solvent Polarity (e.g., increase Ethyl Acetate) rf_check->adjust_solvent No column_chrom Run Column Chromatography rf_check->column_chrom Yes adjust_solvent->tlc pure_product Pure this compound column_chrom->pure_product Good Separation troubleshoot Poor Separation column_chrom->troubleshoot Poor Separation overload Check Sample Load (1:30 to 1:100 ratio) troubleshoot->overload High Concentration? change_stationary Consider Alternative Stationary Phase (e.g., Alumina, C18) troubleshoot->change_stationary Persistent Issue overload->column_chrom change_stationary->tlc

Caption: Troubleshooting workflow for column chromatography of this compound.

Recrystallization

Issue: this compound "oils out" instead of forming crystals during recrystallization.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Solution is too Saturated The concentration of this compound in the hot solvent is too high. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
Cooling Rate is too Fast Rapid cooling can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
High Impurity Content The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.

Issue: Low or no crystal formation after cooling.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Too Much Solvent Used An excessive amount of solvent was used to dissolve the crude material, preventing the solution from becoming supersaturated upon cooling. Evaporate some of the solvent and allow the solution to cool again.
Lack of Nucleation Sites Crystal growth requires nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to induce crystallization.

  • Induce Crystallization (if necessary): Scratch the inner surface of the flask with a glass rod or add a seed crystal.

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualization: Decision Tree for Recrystallization Troubleshooting

start Recrystallization Attempt outcome Observe Outcome start->outcome oiling_out Oiling Out outcome->oiling_out Liquid droplets form no_crystals No Crystals Formed outcome->no_crystals Clear solution remains good_crystals Good Crystal Formation outcome->good_crystals Solid crystals form add_solvent Add More Hot Solvent oiling_out->add_solvent reduce_solvent Evaporate Excess Solvent no_crystals->reduce_solvent slow_cooling Ensure Slow Cooling add_solvent->slow_cooling pre_purify Pre-purify Crude Material slow_cooling->pre_purify If problem persists induce_nucleation Scratch Flask or Add Seed Crystal reduce_solvent->induce_nucleation

Caption: Decision tree for troubleshooting common recrystallization issues.

Stability and Degradation

Issue: The purified this compound develops a color upon storage.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidation This compound can oxidize upon exposure to air and light, leading to the formation of colored impurities. Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Residual Acidic or Basic Impurities Trace amounts of acid or base can catalyze degradation. Ensure the final product is free from any acidic or basic residues from the purification process by washing with a neutral solvent and drying thoroughly.

Experimental Protocol: Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the resulting mixture by HPLC or LC-MS to identify degradation products.

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV or LC-MS and compare the chromatograms to that of an unstressed sample to identify and quantify the degradation products.

Visualization: Potential Degradation Pathways

start This compound oxidation Oxidized Products (e.g., N-oxides, hydroxylated species) start->oxidation Air, Light (O2) polymerization Polymeric Impurities start->polymerization Strong Acid (H+) photodegradation Photodegradation Products start->photodegradation UV Light

Caption: Potential degradation pathways of this compound under stress conditions.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography (Silica Gel) 95-99%70-90%Good for separating a wide range of impurities.Can be time-consuming and requires significant solvent usage. Potential for product degradation on acidic silica.
Recrystallization >99%60-85%Excellent for achieving high purity. Cost-effective and scalable.Yield can be lower, especially with highly impure starting material. Not effective for impurities with similar solubility.
Preparative HPLC >99.5%50-80%Highest purity achievable. Good for separating very similar compounds.Expensive, requires specialized equipment, and is generally used for smaller scales.

Note: Purity and yield are dependent on the quality of the crude material and the optimization of the purification protocol.

How to prevent the degradation of 5-Methoxyindole during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 5-Methoxyindole during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C under an inert atmosphere, such as argon or nitrogen, and protected from light.[1] For shorter periods, storage at 2-8°C under the same conditions is acceptable.

Q2: My solid this compound has changed color to pink or brown. What does this mean?

A2: A color change in solid this compound is a visual indicator of potential degradation, likely due to oxidation.[1] The indole ring is susceptible to oxidation, which can be initiated by exposure to air and/or light.[1] It is recommended to verify the purity of the discolored material using an analytical technique like HPLC before use.[1]

Q3: How should I handle this compound in the laboratory to minimize degradation?

A3: To minimize degradation, handle this compound in a well-ventilated area, avoiding prolonged exposure to ambient air and light.[1] If possible, use an inert atmosphere glovebox for weighing and preparing solutions.

Q4: How stable is this compound in solution, and what are the recommended storage conditions for solutions?

A4: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Indole derivatives are generally susceptible to degradation in solution, especially when exposed to light and air. It is highly recommended to prepare solutions fresh for immediate use. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container, and consider degassing the solvent prior to use.

Q5: What are the main degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of the indole ring, the primary degradation pathways are expected to be oxidation and hydrolysis. The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives, and potentially dimerization or polymerization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Solid this compound has discolored (e.g., turned pink, brown). Oxidation due to exposure to air and/or light.1. Confirm purity using a suitable analytical method (e.g., HPLC, TLC). 2. If purity is compromised, repurify the compound (e.g., by column chromatography or recrystallization). 3. For future storage, ensure the compound is in a tightly sealed container, under an inert atmosphere, protected from light, and stored at the recommended low temperature.
Precipitation observed in a stored solution of this compound. - The compound may have degraded to less soluble products. - The storage temperature may be too low for the solvent used, causing the compound to crystallize.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it is likely due to degradation. The solution should be discarded and a fresh one prepared. 3. Always prepare solutions fresh whenever possible.
Inconsistent results in biological assays. Degradation of this compound in the assay medium or stock solution.1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the concentration and purity of the stock solution using a stability-indicating HPLC method before use. 3. Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH) during the assay.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound during sample preparation or analysis.1. Ensure the sample diluent is compatible with this compound and does not promote degradation. 2. If using an autosampler, consider cooling the sample tray to minimize degradation of samples awaiting injection. 3. Protect samples from light during preparation and analysis.

Data Presentation: Illustrative Stability of this compound under Stress Conditions

The following table presents hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers in designing their own stability studies.

Stress Condition Time Temperature % Degradation (Hypothetical) Potential Degradation Products
Acidic (0.1 M HCl)24 hours60°C5-10%Hydrolysis products
Basic (0.1 M NaOH)24 hours60°C10-15%Hydrolysis and oxidation products
Oxidative (3% H₂O₂)24 hoursRoom Temp15-25%Hydroxylated and N-oxide derivatives, dimers
Thermal (Solid)48 hours105°C< 5%Minimal degradation
Photolytic (UV/Vis light)7 daysRoom Temp5-15%Oxidized and photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as methanol:water (1:1).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add 30% hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Store the solid compound in a vial at 105°C for 48 hours.

    • Thermal Degradation (Solution): Incubate an aliquot of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV (254 nm) and visible light for 7 days. A control sample should be wrapped in foil and stored under the same conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm and 275 nm (using a PDA detector is recommended to check for peak purity).

  • Injection Volume: 10 µL.

Visualizations

cluster_storage Storage & Handling Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Discoloration Discoloration Oxidation Oxidation Discoloration->Oxidation Light_Exposure Light_Exposure Discoloration->Light_Exposure Precipitation Precipitation Precipitation->Oxidation Improper_Temp Improper_Temp Precipitation->Improper_Temp Inconsistent_Results Inconsistent_Results Inconsistent_Results->Oxidation Moisture Moisture Inconsistent_Results->Moisture Prepare_Fresh Prepare_Fresh Inconsistent_Results->Prepare_Fresh Check_Purity Check_Purity Oxidation->Check_Purity Protect_from_Light Protect_from_Light Light_Exposure->Protect_from_Light Inert_Atmosphere Inert_Atmosphere Moisture->Inert_Atmosphere Low_Temperature Low_Temperature Improper_Temp->Low_Temperature Repurify Repurify Check_Purity->Repurify Repurify->Inert_Atmosphere

Caption: Troubleshooting workflow for this compound stability issues.

This compound This compound Oxidized_Intermediate Oxidized Intermediate This compound->Oxidized_Intermediate Oxidation (O2, Light) Hydroxylated_Product Hydroxylated Product Oxidized_Intermediate->Hydroxylated_Product Dimer Dimer Oxidized_Intermediate->Dimer Polymer Polymer Dimer->Polymer

Caption: Hypothetical oxidative degradation pathway of this compound.

Start Start Prepare_Stock Prepare 1 mg/mL Stock Solution Start->Prepare_Stock Stress_Samples Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Stress_Samples Incubate Incubate under Specified Conditions Stress_Samples->Incubate Neutralize_Dilute Neutralize (if needed) and Dilute Incubate->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis Analyze_Data Analyze Data and Identify Degradants HPLC_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a forced degradation study.

References

Refinement of analytical methods for detecting 5-Methoxyindole.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 5-Methoxyindole. It is intended for researchers, scientists, and drug development professionals encountering challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing significant peak tailing for my this compound analyte in reversed-phase HPLC?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[1][2] Here are several steps to troubleshoot this issue:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, which minimizes their interaction with the basic this compound.[1]

  • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce secondary interactions.[1]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask the activity of residual silanol groups.[1]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.

  • Ensure Proper Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to prevent peak distortion.

Question: How can I improve the resolution between this compound and other closely eluting compounds?

Answer:

Poor resolution can compromise the accuracy of quantification. The following adjustments can improve separation:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and can enhance the separation of early-eluting peaks.

    • Solvent Type: Switching the organic solvent (e.g., from methanol to acetonitrile) can alter the selectivity of the separation.

  • Adjust the Gradient: For gradient elution, making the gradient shallower (a slower increase in the organic modifier) can improve the resolution of closely eluting peaks.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) to provide a different selectivity.

  • Control Column Temperature: Increasing the column temperature generally decreases viscosity and can improve efficiency, but in some cases, decreasing the temperature can enhance resolution.

Question: My retention times for this compound are drifting. What could be the cause?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable. Potential causes include:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.

  • Inconsistent Mobile Phase Preparation: Inaccurate mobile phase composition is a common cause of retention time shifts. Ensure precise preparation and stable pH.

  • Fluctuating Column Temperature: Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

// Peak Tailing Path adjust_ph [label="Adjust Mobile\nPhase pH", shape=box]; end_capped_col [label="Use End-Capped\nColumn", shape=box]; inc_buffer [label="Increase Buffer\nStrength", shape=box]; check_overload [label="Check for Column\nOverload", shape=box];

// Poor Resolution Path opt_mobile_phase [label="Optimize Mobile\nPhase Composition", shape=box]; adjust_gradient [label="Adjust Gradient\nProfile", shape=box]; change_column [label="Change Stationary\nPhase", shape=box]; control_temp [label="Control Column\nTemperature", shape=box];

// Retention Time Drift Path equilibrate_col [label="Ensure Proper\nColumn Equilibration", shape=box]; check_mobile_phase [label="Verify Mobile Phase\nPreparation", shape=box]; use_oven [label="Use Column\nOven", shape=box];

start -> peak_tailing; peak_tailing -> poor_resolution [label="No"]; peak_tailing -> adjust_ph [label="Yes"]; adjust_ph -> end_capped_col -> inc_buffer -> check_overload -> end;

poor_resolution -> rt_drift [label="No"]; poor_resolution -> opt_mobile_phase [label="Yes"]; opt_mobile_phase -> adjust_gradient -> change_column -> control_temp -> end;

rt_drift -> end [label="No"]; rt_drift -> equilibrate_col [label="Yes"]; equilibrate_col -> check_mobile_phase -> use_oven -> end; } caption: HPLC Troubleshooting Workflow for this compound Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am seeing poor peak shape and tailing for this compound in my GC-MS analysis. What are the common causes?

Answer:

Poor peak shape in GC-MS for indole compounds can be due to several factors:

  • Active Sites: Active sites in the inlet liner or the column can interact with the analyte, causing tailing. Use a deactivated liner and consider trimming the first few centimeters of an old column or replacing it.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Dilute your sample or inject a smaller volume.

  • Incorrect Injector Temperature: If the temperature is too low, volatilization may be incomplete. If it's too high, the analyte may degrade. Optimize the injector temperature for this compound.

  • Need for Derivatization: this compound has an active hydrogen on the indole nitrogen that can cause peak tailing. Derivatization, such as silylation with BSTFA, can improve volatility and reduce tailing.

Question: Why is derivatization necessary for the GC-MS analysis of this compound, and what is a suitable derivatizing agent?

Answer:

Derivatization is a chemical modification of the analyte to improve its analytical properties for GC-MS. For this compound, derivatization is often necessary to:

  • Increase Volatility: By replacing the active hydrogen on the indole nitrogen with a less polar group, the volatility of the molecule is increased, making it more suitable for gas chromatography.

  • Improve Thermal Stability: The derivatized compound is often more stable at the high temperatures used in the GC injector and column.

  • Enhance Detection: Derivatization can lead to more predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.

A common and effective derivatization technique is silylation . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the active hydrogen with a trimethylsilyl (TMS) group.

GCMS_Derivatization_Workflow cluster_start Analyte Preparation cluster_analysis GC-MS Analysis cluster_benefits Benefits of Derivatization start This compound Sample derivatization Derivatization (e.g., Silylation with BSTFA) start->derivatization derivatized_analyte Derivatized This compound derivatization->derivatized_analyte volatility Increased Volatility derivatization->volatility stability Improved Thermal Stability derivatization->stability detection_enh Enhanced Detection derivatization->detection_enh injection GC Injection derivatized_analyte->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: I am experiencing ion suppression/enhancement (matrix effects) in my LC-MS/MS analysis of this compound from biological samples. How can I mitigate this?

Answer:

Matrix effects occur when components in the sample other than the analyte of interest alter the ionization efficiency of the analyte, leading to inaccurate quantification. Here are strategies to address matrix effects:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup of the sample matrix compared to simple protein precipitation.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering matrix components.

  • Optimize Chromatography:

    • Gradient Elution: Adjust the gradient to separate this compound from co-eluting matrix components that may be causing the ion suppression or enhancement.

    • Column Chemistry: Try a column with a different stationary phase to alter selectivity and move the analyte away from interfering compounds.

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., d3-5-Methoxyindole) is the best choice as it will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

1. What are the typical chromatographic conditions for HPLC analysis of this compound?

A representative HPLC method for indole derivatives would involve:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an organic modifier like acetonitrile and a buffer solution (e.g., 0.1% Trifluoroacetic acid in water).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at approximately 280 nm.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.

2. What are the key parameters for a GC-MS method for this compound analysis?

A general GC-MS method for indole analysis could include:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized for the analyte, for example, 300°C.

  • Temperature Program: An initial hold followed by a temperature ramp to elute the compound, for instance, starting at 80°C and ramping up to 300°C.

  • MS Ionization: Electron Impact (EI) ionization at 70 eV.

3. What are the advantages of using LC-MS/MS for the quantification of this compound in biological matrices?

LC-MS/MS offers several advantages for analyzing this compound in complex samples:

  • High Sensitivity and Specificity: The use of multiple reaction monitoring (MRM) allows for highly selective and sensitive detection of the target analyte, even at low concentrations.

  • Reduced Sample Preparation: In some cases, simpler sample preparation techniques like protein precipitation can be used due to the high specificity of the detector.

  • Simultaneous Analysis: LC-MS/MS methods can be developed to quantify this compound and its metabolites simultaneously.

4. How should I prepare and store my this compound standards and samples to ensure stability?

Indole compounds can be sensitive to light and temperature. To ensure the stability of your standards and samples:

  • Storage of Standards: Stock solutions should be stored in a cool, dark place, such as a refrigerator, and in amber vials to protect them from light. It is advisable to prepare fresh working standards regularly.

  • Sample Storage: For biological samples, it is generally recommended to store them frozen (e.g., at -20°C or -70°C) to minimize degradation until analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods discussed. Note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: HPLC Method Performance for Indole Compounds

ParameterTypical ValueReference
Linearity (R²)> 0.999
Limit of Quantification (LOQ)0.08 - 1.72 µM
Recovery90.4 - 101.4%
RSD of Retention Time0.08 - 0.24%
RSD of Peak Area0.2 - 6.0%

Table 2: LC-MS/MS Method Performance for Indole Compounds in Biological Matrices

ParameterTypical ValueReference
Linearity (R²)> 0.99
Lower Limit of Quantification1.25 ng/mL
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Recovery> 75%

Experimental Protocols

Representative HPLC Protocol for Indole Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a lower concentration of acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

General GC-MS Protocol with Derivatization for Indole Analysis

This protocol provides a general framework and should be optimized for your specific instrument and application.

  • Derivatization:

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylation reagent such as BSTFA and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector: Splitless mode.

  • Injector Temperature: 300°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp at 30°C/min to 300°C.

  • MS Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Scan Range: A suitable mass range to include the molecular ion and expected fragments of the derivatized this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 5-Methoxyindole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a derivative of indole and a precursor in the biosynthesis of melatonin.[1] It is widely used in pharmaceutical research, particularly in the development of treatments for neurological disorders due to its interaction with serotonin receptors.[1][2] Its inherent low solubility in water ("sparingly soluble" or "insoluble") can pose significant challenges during experimental setups, impacting bioavailability in in-vivo studies and causing precipitation in in-vitro assays.[3][4]

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the basic properties of this compound is the first step in addressing solubility challenges. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Off-white to pale or light yellow crystalline powder
Melting Point 52-55 °C
Water Solubility Insoluble / Sparingly soluble
Solubility in Organic Solvents Soluble in Methanol, Chloroform, and DMSO

Q3: What are the primary methods for enhancing the aqueous solubility of poorly soluble compounds like this compound?

A3: Several techniques can be employed to improve the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications.

  • Co-solvency: Using a water-miscible organic solvent in which the compound is more soluble.

  • pH Adjustment: For ionizable compounds, altering the pH of the aqueous solution can significantly increase solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes that are more water-soluble.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area, which can improve the dissolution rate.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.

Problem 1: this compound fails to dissolve in a purely aqueous buffer.
  • Possible Cause: this compound has very low intrinsic solubility in water.

  • Troubleshooting Steps:

    • Introduce a Co-solvent: Start by preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or methanol, in which this compound is readily soluble. Then, dilute this stock solution into your aqueous buffer. Be cautious of the final concentration of the organic solvent, as it may affect your experimental system.

    • Gentle Heating and Sonication: After adding the compound to the solvent, gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath can help to facilitate dissolution.

Problem 2: Precipitation occurs when the organic stock solution of this compound is diluted into the aqueous medium.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, even with the presence of a small amount of co-solvent.

  • Troubleshooting Steps:

    • Use a Formulation with Solubilizing Agents: Employ a pre-formulated solution or create one using solubilizing agents. Specific protocols are provided in the "Experimental Protocols" section below. These often involve a combination of co-solvents, surfactants (like Tween-80), and/or complexing agents (like cyclodextrins).

    • Optimize the Co-solvent Concentration: If permissible in your experimental setup, you may need to increase the percentage of the organic co-solvent in your final solution. However, always consider the tolerance of your biological system to the solvent.

    • Prepare a Less Concentrated Stock: Lowering the concentration of your initial stock solution in the organic solvent can sometimes prevent precipitation upon dilution.

Problem 3: Inconsistent experimental results are suspected to be due to poor solubility.
  • Possible Cause: The compound may not be fully dissolved, leading to variability in the actual concentration in your experiments.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your final solution for any particulate matter. A clear, transparent solution is indicative of complete dissolution.

    • Filter Sterilization: If sterile conditions are required, use a low-protein-binding syringe filter (e.g., PVDF) after dissolution to remove any undissolved particles.

    • Quantify the Solubilized Compound: For critical applications, the concentration of the dissolved this compound in the final aqueous solution can be confirmed using an analytical technique like HPLC.

Quantitative Solubility Data

CompoundSolvent SystemTemperatureSolubilityReferences
This compound 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temp.≥ 2.5 mg/mL (≥ 16.99 mM)
This compound 10% DMSO, 90% (20% SBE-β-CD in Saline)Room Temp.≥ 2.5 mg/mL (≥ 16.99 mM)
This compound 10% DMSO, 90% Corn OilRoom Temp.≥ 2.5 mg/mL (≥ 16.99 mM)
This compound DMSONot Specified10 mM (approx. 1.47 mg/mL) solution is commercially available
Indole (parent compound) WaterRoom Temp.~ 1 mg/mL (0.1 g/100 mL)
Indole (parent compound) Ethanol, Chloroform, Ethyl Acetate, BenzeneRoom Temp.Readily Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent/Surfactant Mixture

This protocol is adapted from a method known to yield a clear solution.

  • Prepare a Stock Solution in DMSO: Accurately weigh the desired amount of this compound and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the Vehicle: In a separate tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% saline.

  • Dilute the Stock Solution: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the prepared vehicle.

  • Mix Thoroughly: Vortex the final solution until it is clear and homogenous. If necessary, gentle warming and sonication can be used to aid dissolution.

Protocol 2: Preparation of this compound Solution using a Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to enhance solubility.

  • Prepare a Stock Solution in DMSO: As in the previous protocol, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare the Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Dilute the Stock Solution: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix Thoroughly: Vortex the solution until it is clear. This method is particularly useful for in-vivo applications where the toxicity of organic solvents is a concern.

Visualizations

Troubleshooting Workflow for Solubility Issues

Solubility Troubleshooting Workflow start Start: Need to prepare an aqueous solution of this compound check_solubility Does the compound dissolve directly in the aqueous buffer? start->check_solubility success Solution Prepared Successfully check_solubility->success Yes use_cosolvent Prepare a concentrated stock in a suitable organic solvent (e.g., DMSO) check_solubility->use_cosolvent No dilute_stock Dilute the stock solution into the aqueous buffer use_cosolvent->dilute_stock check_precipitation Does precipitation occur upon dilution? dilute_stock->check_precipitation check_precipitation->success No use_formulation Employ a solubilizing formulation (e.g., with co-solvents, surfactants, or cyclodextrins) check_precipitation->use_formulation Yes optimize_protocol Consider optimizing the protocol: - Use gentle heating/sonication - Adjust co-solvent concentration - Reduce stock concentration check_precipitation->optimize_protocol Alternatively use_formulation->success optimize_protocol->dilute_stock

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

Simplified Serotonin Receptor Signaling Pathway

Simplified Serotonin Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_Methoxyindole This compound (Serotonin Receptor Ligand) Serotonin_Receptor Serotonin Receptor (e.g., 5-HT) 5_Methoxyindole->Serotonin_Receptor Binds to G_Protein G-Protein Serotonin_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Downstream Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: A simplified diagram of a G-protein coupled serotonin receptor signaling pathway.

References

Best practices for handling light-sensitive 5-Methoxyindole.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling the light-sensitive compound 5-Methoxyindole. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful use of this compound in experimental settings.

Best Practices for Handling and Storage

This compound is a light-sensitive compound that requires careful handling to prevent degradation and ensure the reliability of experimental results. Adherence to the following best practices is crucial.

Storage:

  • Temperature: Store this compound in a refrigerator at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.

  • Light: Protect the compound from light at all times. Store the solid material in an amber glass vial or a container wrapped in aluminum foil.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Location: Keep in a dry, well-ventilated place away from strong oxidizing agents.

Handling:

  • Work Environment: Whenever possible, handle this compound in a dimly lit room or under red light. Minimize exposure to ambient and direct light.

  • Containers: Use amber glass vials or opaque tubes for preparing and storing solutions. If transparent containers are necessary, wrap them in aluminum foil.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution needs to be stored, aliquot it into single-use volumes in amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as this compound can cause skin, eye, and respiratory irritation.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from its light sensitivity.

Question: My this compound solution has turned a yellow or brownish color. What should I do?

Answer: A color change in your this compound solution is a common indicator of degradation, likely due to exposure to light or air.

  • Immediate Action: Do not use the discolored solution for your experiment, as the presence of degradation products can lead to unreliable and misleading results.

  • Preventative Measures:

    • Prepare fresh solutions for each experiment.

    • Ensure your solvent is de-gassed and of high purity.

    • Handle the solid and solutions under low-light conditions.

    • Store stock solutions, if necessary, under an inert atmosphere at -20°C or -80°C in tightly sealed amber vials.

Question: I am observing unexpected or inconsistent results in my biological assay. Could this be related to the handling of this compound?

Answer: Yes, inconsistent results are a frequent consequence of improper handling of light-sensitive compounds.

  • Purity Check: If possible, analyze your this compound solution using HPLC to check for the presence of degradation peaks. Compare the chromatogram to that of a freshly prepared, protected solution.

  • Workflow Review: Carefully review your experimental workflow to identify any steps where the compound might be exposed to light for extended periods. This includes incubation times in clear plates or tubes.

  • Control Experiments: Run a control experiment with a freshly prepared and carefully protected solution of this compound to see if the results are more consistent.

Question: My this compound is difficult to dissolve. What can I do?

Answer: this compound has limited solubility in water.

  • Solvent Choice: Use an appropriate organic solvent such as DMSO, ethanol, or methanol to prepare a concentrated stock solution.

  • Sonication: Gentle sonication in a water bath can aid in dissolution. Avoid excessive heating, as this can also promote degradation.

  • Dilution: Once a concentrated stock solution is prepared in an organic solvent, it can be further diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound when exposed to light?

A1: Upon exposure to UV light, this compound can undergo photodegradation. The primary mechanism involves the cleavage of the N-H bond, leading to the formation of a 5-methoxyindolyl radical. This radical can then be involved in further reactions. Another identified photoproduct is the 3H-tautomer of this compound. The presence of these and other degradation products can interfere with experimental results.

Q2: How can I safely dispose of this compound and its waste?

A2: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. In general, solid waste should be placed in a sealed, labeled container. Liquid waste should be collected in a compatible, sealed, and labeled waste container.

Q3: Is it necessary to use a specific type of lighting in the lab when working with this compound?

A3: While a completely dark room is not always practical, it is highly recommended to work under subdued lighting. Using red or yellow safety lights, which have longer wavelengths and lower energy, can significantly reduce the risk of photodegradation compared to standard fluorescent or UV-containing light sources.

Data Presentation

Table 1: Summary of Stability and Storage Recommendations for this compound

ConditionRecommendationRationale
Storage (Solid)
TemperatureShort-term: 2-8°C; Long-term: -20°CTo slow down potential degradation processes.
LightStore in an amber vial or foil-wrapped container in the dark.To prevent photodegradation.
AtmosphereTightly sealed container, preferably under inert gas (Ar, N₂).To minimize oxidation.
Storage (Solution)
Temperature-20°C or -80°C for stock solutions.To maintain stability for longer periods.
LightStore in amber vials or foil-wrapped tubes in the dark.To prevent photodegradation in solution.
SolventHigh-purity, de-gassed solvents (e.g., DMSO, ethanol).To prevent solvent-mediated degradation.
Freeze-ThawAliquot into single-use volumes to avoid repeated cycles.To prevent degradation from repeated temperature changes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Aluminum foil

Procedure:

  • Perform all steps in a dimly lit area or under a safety light.

  • Tare a sterile, dry amber glass vial on the analytical balance.

  • Carefully weigh out the desired amount of this compound into the vial. For a 1 mL stock solution of 10 mM, weigh 1.472 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 1.472 mg of this compound.

  • Tightly cap the vial and vortex gently until the solid is completely dissolved.

  • Wrap the vial in aluminum foil as an extra precaution against light exposure.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • For storage, aliquot the stock solution into single-use amber vials and store at -20°C.

Protocol 2: General Protocol for Dosing Cells in a 96-Well Plate

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Cell culture medium appropriate for the cell line

  • Sterile, clear or black 96-well cell culture plates

  • Cells seeded at the desired density

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium. Perform these dilutions in amber or foil-wrapped microcentrifuge tubes.

    • Note: The final concentration of DMSO in the cell culture wells should typically be kept below 0.5% to avoid solvent toxicity. Account for this in your dilution scheme.

  • Carefully add the desired volume of the diluted this compound solutions to the appropriate wells of the 96-well plate containing the cells.

  • Also, add a vehicle control (cell culture medium with the same final concentration of DMSO) to a set of wells.

  • If the plate is to be incubated for an extended period, consider using a plate sealer and wrapping the plate in aluminum foil to protect it from light in the incubator.

  • Proceed with the incubation and subsequent steps of your specific assay.

Mandatory Visualization

photodegradation_pathway This compound This compound Degradation Photodegradation This compound->Degradation UV_Light UV Light (hν) UV_Light->Degradation Radical 5-Methoxyindolyl Radical Degradation->Radical N-H Bond Cleavage Tautomer 3H-Tautomer Degradation->Tautomer Isomerization Other_Products Other Degradation Products Radical->Other_Products Further Reactions

Caption: Photodegradation pathway of this compound upon exposure to UV light.

experimental_workflow cluster_prep Preparation (Low Light) cluster_exp Experiment Weigh Weigh Solid 5-MI Dissolve Dissolve in DMSO Weigh->Dissolve Store Aliquot & Store at -20°C Dissolve->Store Thaw Thaw Aliquot Store->Thaw Dilute Prepare Serial Dilutions Thaw->Dilute Dose Dose Cells in Plate Dilute->Dose Incubate Incubate (Protected) Dose->Incubate Analyze Analyze Results Incubate->Analyze

Caption: General experimental workflow for handling light-sensitive this compound.

troubleshooting_tree Start Inconsistent Experimental Results? Check_Solution Is the 5-MI solution colored or cloudy? Start->Check_Solution Degraded Solution has likely degraded. Prepare fresh solution. Check_Solution->Degraded Yes Check_Purity Check purity with HPLC. Are degradation peaks present? Check_Solution->Check_Purity No Impure Compound is impure. Source new material or purify. Check_Purity->Impure Yes Review_Workflow Review workflow for light exposure points. Check_Purity->Review_Workflow No Modify_Protocol Modify protocol to minimize light exposure. Review_Workflow->Modify_Protocol

Caption: Troubleshooting decision tree for inconsistent results with this compound.

References

Technical Support Center: 5-Methoxyindole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of 5-Methoxyindole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: Several synthetic routes for this compound have been reported, with scalability being a key consideration. One common industrial approach involves the reaction of 5-bromoindole with a methanol solution of sodium methoxide in the presence of a copper catalyst.[1] Another method is the dehydrogenation of 5-methoxyindoline using a palladium catalyst.[2] The choice of route often depends on factors like raw material cost, catalyst efficiency, and desired purity.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: Scaling up any chemical synthesis introduces new safety challenges. For this compound, key concerns include:

  • Toxicity: this compound can cause skin, eye, and respiratory irritation.[3] Prolonged exposure may lead to more severe systemic effects.[4]

  • Flammable Solvents: Many synthetic routes utilize flammable solvents.[5] Proper grounding of equipment and use of explosion-proof machinery are crucial, especially during operations like vacuum distillation.

  • Exothermic Reactions: Some reaction steps may be exothermic. Careful monitoring of internal reaction temperature and having an effective cooling system in place are critical to prevent runaway reactions.

  • Pressure Build-up: When using gas inlets or outlets, avoid using needles on a large scale as this can lead to excessive pressure increases. Utilize gas inlet or vacuum adapters for better flow and venting.

Q3: How does the choice of catalyst impact the scalability of the synthesis?

A3: The catalyst system is crucial for an efficient and scalable synthesis. For instance, in the synthesis from 5-bromoindole, a catalyst system comprising a nitrogen-containing heterocycle and a monovalent copper complex has been shown to achieve high conversion rates (over 95%) and selectivity (over 90%). This can be more cost-effective than using expensive catalysts like cuprous iodide, which may also lead to lower yields and environmental concerns.

Q4: What are the critical parameters to control during the reaction?

A4: Key parameters to control during the synthesis of this compound include:

  • Temperature: The reaction temperature significantly affects reaction rate and selectivity. For example, in the synthesis from 5-bromoindole, the temperature is typically controlled between 80-120°C.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and avoid the formation of degradation products.

  • Reagent Stoichiometry: The molar ratio of reactants, such as sodium methoxide to 5-bromoindole, should be carefully controlled to ensure complete conversion and minimize side reactions.

  • Mixing: Efficient stirring is necessary to maintain a homogeneous reaction mixture, especially in larger reactors.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst. - Formation of side products.- Monitor the reaction to completion using TLC or HPLC. - Systematically screen a range of temperatures and reaction times. - Ensure the catalyst is active and used in the correct proportion. Consider alternative catalyst systems. - Adjust reaction conditions (e.g., temperature, solvent) to minimize side reactions.
Product Purity Issues - Presence of unreacted starting materials. - Formation of isomers or other byproducts. - Inefficient purification method.- Optimize the reaction stoichiometry and conditions for higher conversion. - Characterize impurities to understand their formation and devise strategies to avoid them. - For purification, consider recrystallization or column chromatography with an optimized solvent system. On a larger scale, recrystallization is often preferred over chromatography.
Difficulty with Product Isolation - Product is an oil or low-melting solid. - Formation of a stable emulsion during workup.- Consider converting the product to a crystalline salt for easier handling. - During extraction, add a saturated brine solution to help break the emulsion.
Scale-Up Reaction Fails or Proceeds Differently - Change in heating/cooling efficiency. - Inefficient mixing at a larger scale. - Variation in raw material quality.- Use appropriately sized heating mantles or reactors with better temperature control. - Ensure the stirring mechanism is adequate for the larger volume. - Test new batches of reagents on a small scale first before proceeding with the full-scale reaction.

Experimental Protocols

Example Protocol: Synthesis of this compound from 5-Bromoindole

This protocol is based on a patented method and should be adapted and optimized for specific laboratory or pilot plant conditions.

Materials:

  • 5-bromoindole

  • 30% Sodium methoxide in methanol

  • Catalyst system: e.g., Phenanthroline, methylimidazole, and cuprous bromide

  • Methanol

Procedure:

  • In a suitable reaction vessel, charge 30 g of 30% sodium methoxide in methanol, 19.6 g of 5-bromoindole, 1 g of phenanthroline, 0.2 g of methylimidazole, and 0.3 g of cuprous bromide.

  • Stir the mixture at room temperature.

  • Heat the reaction mixture to 110°C and maintain for 10 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture.

  • The filtrate is then subjected to reduced pressure distillation to recover methanol.

  • The resulting residue is extracted, and the crude product is purified by recrystallization to obtain this compound.

Data Presentation

Comparison of this compound Synthesis Parameters

Starting Material Reagents/Catalyst Temperature Time Conversion/Yield Reference
5-BromoindoleSodium methoxide, Nitrogen-containing heterocycle/cuprous complex110°C10 hours96.4% conversion, 91% selectivity
5-methoxy-2-oxindoleTriphenylphosphine-carbontetrachloride, Catalytic reductionNot specifiedNot specified66% total yield
5-methoxy-indolinePalladized carbonRefluxing mesityleneNot specified90% yield

Visualizations

General Workflow for Scaling Up Chemical Synthesis

G cluster_0 Lab Scale (Small) cluster_1 Pilot Scale (Moderate) cluster_2 Production Scale (Large) lab_synthesis Initial Synthesis (<1g substrate) lab_optimization Reaction Optimization (Temp, Time, Conc.) lab_synthesis->lab_optimization Iterate lab_analysis Purity & Yield Analysis (TLC, NMR) lab_optimization->lab_analysis pilot_scale_up Scale-up Reaction (1-15g substrate) lab_analysis->pilot_scale_up Successful Small-Scale pilot_safety Hazard Analysis & Safety Protocols pilot_scale_up->pilot_safety pilot_process_control Process Parameter Monitoring pilot_safety->pilot_process_control pilot_process_control->lab_optimization Issues Encountered pilot_purification Develop Scalable Purification pilot_process_control->pilot_purification prod_scale_up Large Scale Synthesis (>15g substrate) pilot_purification->prod_scale_up Validated Process prod_qa_qc Quality Assurance & Quality Control prod_scale_up->prod_qa_qc prod_documentation Batch Records & SOPs prod_qa_qc->prod_documentation

References

Technical Support Center: Purity Analysis of Commercially Available 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 5-Methoxyindole.

Frequently Asked Questions (FAQs)

1. What is the expected purity of commercially available this compound?

Most commercial suppliers provide this compound with a purity of 99% or greater. The purity is typically determined by High-Performance Liquid Chromatography (HPLC).

2. What are the common physical properties of high-purity this compound?

High-purity this compound is typically an off-white to pale or light yellow powder. The melting point is in the range of 52-55 °C, and the boiling point is 176-178 °C at 17 mmHg.

3. What are the potential impurities in commercial this compound?

Impurities in commercially available this compound can be categorized as process-related impurities and degradation products.

  • Process-related impurities: These are residual starting materials, byproducts, or reagents from the synthesis process. Common synthetic routes can introduce specific impurities. For instance, if 5-bromoindole is used as a starting material, residual brominated compounds could be present.[1] If the synthesis involves the reduction of 5-methoxy-2-oxindole, the latter could be a potential impurity.[2]

  • Degradation products: this compound, like other indole compounds, can degrade over time, especially when exposed to light, air (oxygen), and high temperatures. Degradation can lead to the formation of oxidation products.

4. How should I store this compound to maintain its purity?

To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.

Troubleshooting Guides

Issue 1: My this compound sample appears discolored (e.g., brown or dark).

  • Possible Cause: Discoloration is often an indicator of degradation, likely due to oxidation. This can be caused by improper storage, such as exposure to air and light.

  • Recommended Action:

    • Re-analyze the purity of the material using HPLC to quantify the level of impurities.

    • If the purity is below the required specification for your experiment, it is recommended to use a fresh, high-purity batch.

    • For future prevention, ensure the material is stored under an inert atmosphere in a dark, cool place.

Issue 2: The HPLC chromatogram shows unexpected peaks.

  • Possible Cause: Unexpected peaks can be due to process-related impurities, degradation products, or contamination from the solvent or HPLC system.

  • Recommended Action:

    • System Blank: Run a blank injection (mobile phase only) to rule out contamination from the HPLC system or solvent.

    • Peak Identification: If the peaks are not from the system, they are likely impurities. Their retention times can give clues to their identity. Early eluting peaks are generally more polar, while later eluting peaks are less polar than this compound.

    • Forced Degradation Study: To tentatively identify degradation products, you can perform a forced degradation study on a known pure sample of this compound (e.g., by exposing it to heat, light, acid, base, and oxidizing agents) and compare the chromatograms.

    • Mass Spectrometry (LC-MS): For definitive identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Issue 3: The purity of my this compound sample is lower than specified.

  • Possible Cause: The material may have degraded during storage, or there might be an issue with the analytical method.

  • Recommended Action:

    • Verify Analytical Method: Ensure your HPLC method is validated and running correctly. Check the column performance, mobile phase preparation, and detector settings.

    • Re-test the Sample: Prepare a fresh solution of the this compound and re-inject it to confirm the result.

    • Contact Supplier: If the low purity is confirmed, contact the supplier with your analytical data.

Data Presentation

Table 1: Typical Specifications of Commercial this compound

ParameterSpecification
Purity≥ 99% (by HPLC)
AppearanceOff-white to pale yellow powder
Melting Point52-55 °C
Boiling Point176-178 °C / 17 mmHg

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required depending on the specific HPLC system and column used.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate

  • Phosphoric acid (for pH adjustment)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 75% A / 25% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL

4. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same way as the standard solution.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the standard solution and then the sample solution.

    • Record the chromatograms and integrate the peaks.

  • Calculation of Purity:

    • Calculate the percentage purity of this compound in the sample using the area normalization method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Identity Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity of this compound and for detecting and quantifying impurities.

1. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Identity Confirmation: Compare the chemical shifts and coupling patterns of the acquired spectra with the known spectrum of this compound.

    • Purity Assessment:

      • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule.

      • Look for small peaks that do not correspond to the this compound structure. These may be impurities.

      • If a known impurity is present, its percentage can be estimated by comparing the integral of one of its peaks to the integral of a peak from this compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (in CDCl₃) Chemical Shift (ppm) Multiplicity Integration
H-1 (NH)~8.0br s1H
H-4~7.2d1H
H-6~7.0d1H
H-2~6.9dd1H
H-7~6.4t1H
H-3~6.3t1H
-OCH₃~3.8s3H
¹³C NMR (in CDCl₃) Chemical Shift (ppm)
C-5~154.0
C-7a~131.5
C-3a~129.0
C-2~124.5
C-3~112.0
C-7~111.5
C-4~102.5
C-6~100.0
-OCH₃~56.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_result Result sample Commercial this compound weigh Weigh Sample sample->weigh dissolve Dissolve in Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Analysis dissolve->nmr eval_hplc Evaluate HPLC Data (Purity, Impurity Profile) hplc->eval_hplc eval_nmr Evaluate NMR Data (Identity, Impurity Profile) nmr->eval_nmr compare Compare with Specifications eval_hplc->compare eval_nmr->compare pass Pass compare->pass Meets Specs fail Fail (Troubleshoot) compare->fail Out of Specs

Caption: Experimental workflow for purity analysis of this compound.

degradation_pathway methoxyindole This compound oxindole 5-Methoxyoxindole methoxyindole->oxindole Oxidation dihydroxyindole 5-Methoxy-2,3-dihydroxyindole oxindole->dihydroxyindole Hydroxylation isatin 5-Methoxyisatin dihydroxyindole->isatin Oxidation ring_opened Ring-Opened Products isatin->ring_opened Further Oxidation/ Hydrolysis

Caption: Potential degradation pathway of this compound.

troubleshooting_tree cluster_method_check Analytical Method Verification cluster_resample Resampling and Reanalysis cluster_conclusion Conclusion start Purity Below Specification? check_method Is the analytical method validated? start->check_method Yes check_system Is the instrument performing correctly? check_method->check_system Yes method_issue Analytical Method Issue check_method->method_issue No check_prep Was the sample prepared correctly? check_system->check_prep Yes check_system->method_issue No reanalyze Re-analyze the same sample solution check_prep->reanalyze Yes check_prep->method_issue No reprepare Prepare a fresh sample solution and analyze reanalyze->reprepare Low purity confirmed reanalyze->method_issue Purity is now acceptable reprepare->method_issue Purity is now acceptable sample_issue Sample Purity Issue reprepare->sample_issue Low purity confirmed

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Methoxyindole and Melatonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Methoxyindole and the neurohormone melatonin. While structurally related, with this compound forming the core indole structure of melatonin, their biological activities diverge significantly due to key structural differences. This analysis is supported by experimental data and detailed methodologies to assist in research and development.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule, renowned for its role in regulating circadian rhythms through high-affinity interactions with G protein-coupled receptors MT1 and MT2.[1][2][3] Its N-acetyl and ethylamine side chains are crucial for this receptor binding.[4] this compound, lacking this critical side chain, is the basic indole core of melatonin.[5] This structural difference is the primary determinant of their distinct pharmacological profiles. While melatonin's effects are predominantly mediated by MT1/MT2 receptors, this compound's biological activities appear to involve other targets and mechanisms.

Receptor Binding and Functional Activity

Quantitative data comparing the binding affinities and functional potencies of these two molecules at melatonin receptors highlight their fundamental differences. Melatonin is a potent agonist at both MT1 and MT2 receptors, with binding affinities in the picomolar to low nanomolar range. In contrast, direct binding data for this compound at these receptors is sparse in the literature, which is consistent with structure-activity relationship studies. These studies have demonstrated that the removal of the 3-acylaminoethyl side chain from the indole core results in a significant loss of receptor affinity.

Competitive binding studies on activated human lymphocytes showed that while melatonin effectively inhibits 2-[125I]iodomelatonin binding, structurally related compounds like 5-methoxytryptamine (which is more similar to melatonin than this compound) showed no displacement potency, suggesting a very low affinity for melatonin receptors.

Table 1: Comparative Receptor Binding and Functional Data

CompoundTarget ReceptorBinding Affinity (Ki)Functional ActivityEfficacy (Emax)
Melatonin MT1High (pM to low nM range)AgonistFull Agonist
MT2High (pM to low nM range)AgonistFull Agonist
This compound MT1Not reported; expected to be very lowNot reportedNot reported
MT2Not reported; expected to be very lowNot reportedNot reported
PPARγPotential endogenous ligandAgonist (putative)Not reported
5-HT3Potential ligandAgonist (putative)Not reported

Note: The lack of reported high-affinity binding for this compound at MT1/MT2 receptors is a key finding. Its activity is suggested at other targets like PPARγ and 5-HT3 receptors, though comprehensive quantitative data is limited.

Signaling Pathways

Melatonin's signaling is well-characterized and multifaceted. Upon binding to MT1 and MT2 receptors, it typically initiates a cascade via inhibitory G-proteins (Gαi/o), leading to the suppression of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of Protein Kinase A (PKA) and CREB phosphorylation. Additionally, melatonin receptors can couple to other G-proteins like Gq to activate Phospholipase C (PLC), leading to downstream effects on protein kinase C (PKC) and intracellular calcium levels.

Given its negligible affinity for MT1/MT2 receptors, this compound is not expected to significantly engage these pathways. Its biological effects would be mediated through alternative signaling mechanisms, potentially linked to PPARγ or serotonin receptors.

Melatonin_Signaling MT1 MT1 Receptor Gi Gαi MT1->Gi Gq Gαq MT1->Gq G_beta_gamma Gβγ MT1->G_beta_gamma MT2 MT2 Receptor MT2->Gi ERK ERK/MAPK Signaling MT2->ERK Gαi-dependent cGMP ↓ cGMP MT2->cGMP Melatonin Melatonin Melatonin->MT1 Melatonin->MT2 AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC G_beta_gamma->ERK cAMP ↓ cAMP AC->cAMP PKC PKC PLC->PKC PKA PKA cAMP->PKA

Caption: Simplified signaling pathways for melatonin via MT1 and MT2 receptors.

Other Biological Activities

Beyond receptor-mediated signaling, both molecules exhibit other biological effects. Melatonin is a potent antioxidant and free radical scavenger, a property that is independent of its receptors. Studies have also explored the antifungal properties of both compounds. A comparative study on the phytopathogenic fungus Fusarium graminearum found that both melatonin and this compound inhibited fungal growth, with this compound demonstrating stronger activity in inhibiting conidial germination at equivalent concentrations. This suggests that for certain biological effects, such as antifungal action, the N-acetylaminoethyl side chain is not a prerequisite and that this compound can be a potent effector molecule.

Experimental Protocols

To quantitatively compare the binding affinity of this compound to melatonin at MT1 and MT2 receptors, a competitive radioligand binding assay is the standard method.

Protocol: Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors by measuring its ability to displace a high-affinity radioligand, such as 2-[¹²⁵I]-iodomelatonin.

2. Materials:

  • Cell membranes from stable cell lines (e.g., CHO or HEK293) expressing recombinant human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.

  • Reference Compound: Melatonin (for positive control).

  • Non-specific binding control: High concentration (e.g., 10 µM) of unlabeled melatonin.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation fluid and counter, or gamma counter.

3. Procedure:

  • Assay Setup: Perform the assay in 96-well plates. A typical reaction volume is 250 µL.

  • Incubation: To each well, add:

    • Cell membranes (e.g., 5-15 µg of protein per well).

    • A fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically near its Kd value, e.g., 100-200 pM).

    • Varying concentrations of the test compound (this compound) or reference compound (melatonin), typically spanning from 10⁻¹² M to 10⁻⁵ M.

    • For total binding wells, add only buffer and radioligand.

    • For non-specific binding wells, add buffer, radioligand, and a saturating concentration of unlabeled melatonin.

  • Equilibration: Incubate the plates at 37°C for a duration sufficient to reach equilibrium (e.g., 2-3 hours).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow prep Prepare Reagents: - Cell Membranes (MT1/MT2) - Radioligand (2-[125I]-MLT) - Test Compounds (Melatonin, 5-MI) plate Plate Assay Components (Membranes, Radioligand, Test Compound Dilutions) prep->plate incubate Incubate to Reach Equilibrium (e.g., 2-3h at 37°C) plate->incubate filtrate Terminate by Rapid Filtration (Separate Bound from Free) incubate->filtrate wash Wash Filters (Remove Non-specifics) filtrate->wash count Quantify Radioactivity (Gamma Counter) wash->count analyze Data Analysis: - Calculate IC50 - Determine Ki via Cheng-Prusoff count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

References

A Comparative Guide to the Validation of 5-Methoxyindole Derivatives as PPARγ Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines the necessary experimental protocols to quantitatively assess this interaction and presents a comparative analysis with well-established PPARγ modulators: the full agonist Rosiglitazone and the irreversible antagonist GW9662.

Data Presentation: Comparative Analysis of PPARγ Ligands

To objectively evaluate the potential of 5-methoxy-indole acetate as a PPARγ ligand, its performance in biochemical and cellular assays must be compared against known modulators. The following table summarizes key performance metrics for Rosiglitazone and GW9662. The values for 5-methoxy-indole acetate are listed as "Not Available" to underscore the necessity for the experimental validation detailed in this guide.

CompoundLigand TypeTarget(s)IC50 (Binding Affinity)EC50 (Activation Potency)Selectivity Profile
5-Methoxy-indole Acetate Hypothesized AgonistPPARγNot AvailableNot AvailableNot Available
Rosiglitazone Synthetic AgonistPPARγNot Applicable (Agonist)60 nMHigh selectivity for PPARγ over PPARα and PPARδ
GW9662 Synthetic AntagonistPPARγ3.3 nMNot Applicable (Antagonist)~10-fold selective for PPARγ over PPARα and ~1000-fold over PPARδ

Mandatory Visualization

PPARγ Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated upon the binding of an agonist to PPARγ, leading to the transcription of target genes.

Experimental_Workflow arrowhead arrowhead Start Hypothesized Ligand (5-Methoxyindole Acetate) BindingAssay Biochemical Binding Assay (TR-FRET) Start->BindingAssay BindingResult Determine Binding Affinity (IC50) BindingAssay->BindingResult ReporterAssay Cell-Based Reporter Assay (Luciferase) BindingResult->ReporterAssay Compound Binds ReporterResult Determine Functional Activity (EC50 / Agonist or Antagonist) ReporterAssay->ReporterResult Selectivity Selectivity Profiling (vs. PPARα, PPARδ) ReporterResult->Selectivity Compound is Active Conclusion Validated PPARγ Ligand Selectivity->Conclusion

References

A Comparative Analysis of 5-Methoxyindole and Other Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 5-Methoxyindole and other prominent serotonin (5-HT) receptor agonists. The objective is to offer a comprehensive resource for understanding the pharmacological landscape of these compounds, supported by experimental data and methodologies, to aid in research and drug development endeavors.

Introduction to Serotonin Receptors and Agonists

The serotonergic system, with its at least 15 receptor subtypes, is a crucial modulator of a vast array of physiological and pathological processes in the central and peripheral nervous systems.[1][2] These receptors are broadly classified into seven families (5-HT1 to 5-HT7).[1] All except the 5-HT3 receptor are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[3] The 5-HT3 receptor is a ligand-gated ion channel.[4] The diversity of these receptors allows for the fine-tuning of serotonergic signaling and presents numerous targets for therapeutic intervention in conditions such as depression, anxiety, migraine, and psychosis.

Serotonin receptor agonists are compounds that bind to and activate these receptors, mimicking the effect of the endogenous ligand, serotonin. Their therapeutic potential is largely dictated by their affinity and selectivity for specific receptor subtypes. This guide focuses on this compound, a derivative of the essential amino acid L-tryptophan and a structural analog of melatonin, and compares its pharmacological profile with that of other well-characterized serotonin receptor agonists.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound (and its close analog 5-Methoxytryptamine) alongside other key serotonin receptor agonists. The data is compiled from various in vitro studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Binding Affinity (Ki, nM) of Serotonin Receptor Agonists

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT7
5-Methoxytryptamine -----pKi 6.1
Serotonin (5-HT) -----pKi 8.5
8-OH-DPAT -----pKi 8.5
Sumatriptan 1002717>10,000>10,000-
DOI ---pKi 3.23pKi 4.00pKi 1.89

Table 2: Comparative Functional Potency (EC50, nM) of Serotonin Receptor Agonists

Compound5-HT1A (cAMP Inhibition)5-HT2A (Ca2+ Mobilization)5-HT2B (PI Hydrolysis)5-HT7 (cAMP Stimulation)
5-Methoxytryptamine ---pEC50 7.0
Serotonin (5-HT) --20pEC50 7.6
8-OH-DPAT ---<5.0 (pEC50)
DOI ----
Sumatriptan ----

Signaling Pathways of Serotonin Receptors

The diverse physiological effects of serotonin are mediated through the activation of distinct intracellular signaling cascades coupled to different receptor subtypes. The diagram below illustrates the primary signaling pathways associated with the major classes of G-protein coupled serotonin receptors.

Serotonin Receptor Signaling Pathways cluster_Gi Gi/o Coupled Receptors cluster_Gq Gq/11 Coupled Receptors cluster_Gs Gs Coupled Receptors cluster_effectors Downstream Effectors & Second Messengers 5-HT1 5-HT1 AC Adenylyl Cyclase 5-HT1->AC - 5-HT5 5-HT5 5-HT5->AC - 5-HT2 5-HT2 PLC Phospholipase C 5-HT2->PLC + 5-HT4 5-HT4 5-HT4->AC + cAMP_inc ↑ cAMP 5-HT6 5-HT6 5-HT6->AC + 5-HT7 5-HT7 5-HT7->AC + cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Experimental Workflow cluster_in_vitro In Vitro Characterization cluster_functional Functional Assay Types cluster_in_vivo In Vivo Validation A Radioligand Binding Assays (Determine Ki) C Selectivity Profiling (Across 5-HT receptor subtypes) A->C B Functional Assays (Determine EC50 & Emax) B->C D Animal Models of Disease (e.g., anxiety, depression, migraine) C->D F Pharmacokinetic Studies C->F B1 cAMP Assays (for Gs and Gi/o coupled receptors) B2 Calcium Flux/IP Accumulation Assays (for Gq coupled receptors) E Behavioral Assays (e.g., head-twitch response, locomotor activity) D->E

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Methoxyindole is critical for understanding its role in various biological processes. This guide provides an objective comparison of common analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies. This document aims to assist in the selection of the most suitable analytical method for specific research needs.

The validation of analytical methods is a crucial step in drug development and quality control, ensuring that a chosen method is fit for its intended purpose by providing reliable, reproducible, and accurate data. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). Cross-validation of different analytical methods offers a comprehensive understanding of each method's capabilities and limitations.

This guide focuses on a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of the analytical methods discussed. The data presented is a composite from various studies on indole derivatives to provide a representative comparison.[1]

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Primary Use Quantification, PurityIdentification, QuantificationIdentification, Quantification (High Sensitivity)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/mL[1]0.01 - 0.5 µg/mL[1]0.003 - 2 ng/mL[2]
Limit of Quantification (LOQ) 0.05 - 5 µg/mL[1]0.05 - 2 µg/mL0.007 - 6.67 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 15%
Specificity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method is widely used for the routine quantification of this compound in various samples.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, for example, with a mixture of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 278 nm).

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions. The concentration of this compound in the sample is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is particularly useful for the identification and quantification of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is often employed.

    • Derivatization: To improve volatility and thermal stability, derivatization of the indole nitrogen may be performed using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-500.

  • Identification and Quantification: Identification is based on the retention time and the mass spectrum of the analyte compared to a reference standard. Quantification is typically performed using the internal standard method or a calibration curve. A study on the quantification of a related compound, this compound-3-acetic acid, utilized a gas chromatographic-mass spectrometric method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

  • Sample Preparation: A simple protein precipitation method is often sufficient. For example, adding acetonitrile to the sample, followed by centrifugation to remove precipitated proteins.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is often preferred for faster analysis times.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with solvents such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.

    • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for indole derivatives.

  • Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Mandatory Visualizations

The following diagrams illustrate a generalized workflow for analytical method cross-validation and a potential metabolic pathway involving indole derivatives.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_methods Select Analytical Methods define_scope->select_methods define_params Define Validation Parameters select_methods->define_params method_dev Method Development & Optimization define_params->method_dev pre_validation Pre-Validation method_dev->pre_validation validation_studies Validation Studies pre_validation->validation_studies data_analysis Data Analysis & Interpretation validation_studies->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria cross_validation Cross-Validation Comparison acceptance_criteria->cross_validation final_report Final Validation Report cross_validation->final_report

A generalized workflow for analytical method validation.

metabolic_pathway tryptophan Tryptophan five_htp 5-Hydroxytryptophan tryptophan->five_htp TPH serotonin Serotonin five_htp->serotonin AADC n_acetylserotonin N-Acetylserotonin serotonin->n_acetylserotonin AANAT five_methoxyindole This compound Pathway serotonin->five_methoxyindole Alternative Metabolism five_hiaa 5-HIAA serotonin->five_hiaa MAO, ALDH melatonin Melatonin n_acetylserotonin->melatonin ASMT

Simplified metabolic pathway of tryptophan.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole is an endogenous compound and a key structural component of neuroactive molecules such as melatonin.[1] It serves as a precursor in the synthesis of various biologically active compounds, including 5-methoxytryptophan and N-acetyl 5-methoxytryptamine (melatonin).[2] Research has highlighted its potential anti-inflammatory and anti-cancer activities, primarily through the modulation of cyclooxygenase-2 (COX-2) expression.[2] This guide provides a comparative overview of the known in vitro and in vivo effects of this compound and its derivatives, supported by experimental data and detailed methodologies for further investigation.

Data Presentation: A Comparative Analysis

Quantitative data on the direct effects of this compound is limited in publicly available literature. Therefore, this section presents data from closely related this compound derivatives to provide a comparative context for its potential biological activity.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
5-Hydroxyindole-3-carboxylic acid derivative (5d)MCF-7 (Breast Cancer)MTT Assay4.7[3]
Indolequinone derivativeV79-379ACytotoxicity AssayPotency varied (up to 300x difference based on substitution)[4]

Table 2: In Vitro Receptor Binding Affinity of Related Indole Compounds

CompoundReceptorBinding Affinity (Ki, nM)Reference
5-HT5-HT2A18-fold reduction with Ser3.36(159) -> Ala mutation
R-125I-DOI (5-HT2 agonist)5-HT21.26
Geissoschizine methyl ether5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7Partial agonist/antagonist activity

Table 3: In Vivo Pharmacokinetic Parameters of a this compound Derivative

CompoundAnimal ModelDoseBioavailabilityHalf-life (t1/2)Key FindingsReference
5-Methoxy-N,N-dimethyltryptamineRatNot specified-Rapid clearanceMetabolism includes oxidative deamination, N-demethylation, O-demethylation, and N-oxidation.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are representative protocols for key assays that would be employed to elucidate its in vitro and in vivo effects.

In Vitro Cell Viability: MTT Assay

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of a compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5x10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo Antitumor Efficacy: Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of a compound in a murine xenograft model.

Objective: To assess the in vivo antitumor efficacy of this compound in a human tumor xenograft mouse model.

Materials:

  • This compound

  • Human cancer cell line (e.g., COLO 205, HCT116)

  • Athymic nude mice (6-8 weeks old)

  • Matrigel

  • Sterile PBS

  • Calipers

  • Animal housing facility

Procedure:

  • Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2x10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x length x width^2). When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway of this compound Metabolites

The following diagram illustrates the proposed mechanism by which this compound metabolites, such as 5-methoxytryptophan (5-MTP), regulate COX-2 expression, a key mediator of inflammation and tumorigenesis.

Signaling_Pathway cluster_stimuli Pro-inflammatory/Mitogenic Stimuli cluster_cell Target Cell cluster_inhibition Inhibitory Pathway Stimuli Stimuli Receptor Receptor Stimuli->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB COX2_Gene COX-2 Gene Transcription NF_kB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation Inflammation_Tumorigenesis Inflammation & Tumorigenesis COX2_Protein->Inflammation_Tumorigenesis 5_MTP 5-Methoxytryptophan (Cytoguardin) 5_MTP->NF_kB Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection & Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Data_Analysis_InVitro IC50 / Ki Determination Cytotoxicity_Assay->Data_Analysis_InVitro Receptor_Binding Receptor Binding Assay Receptor_Binding->Data_Analysis_InVitro Comparison Comparative Analysis Data_Analysis_InVitro->Comparison Animal_Model Animal Model Selection (e.g., Xenograft) Pharmacokinetics Pharmacokinetic Study Animal_Model->Pharmacokinetics Efficacy_Study Antitumor Efficacy Study Animal_Model->Efficacy_Study Data_Analysis_InVivo Tumor Growth Inhibition & PK Parameters Pharmacokinetics->Data_Analysis_InVivo Efficacy_Study->Data_Analysis_InVivo Data_Analysis_InVivo->Comparison Compound This compound Compound->Cell_Culture Compound->Receptor_Binding Compound->Animal_Model

References

Comparative Analysis of the Antifungal Activity of 5-Methoxyindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antifungal activity of 5-methoxyindole and its derivatives. This document summarizes key performance data, details experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in the field of antifungal therapeutics.

Executive Summary

5-Methoxyindoles have emerged as a promising class of compounds with significant antifungal properties. This guide synthesizes available data on their efficacy against various fungal pathogens, highlighting their mechanisms of action, which primarily involve the induction of oxidative stress and disruption of fungal cell integrity. Comparative data with melatonin and other indole derivatives are presented to provide a benchmark for their performance. Detailed experimental methodologies and visual representations of the proposed signaling pathways and experimental workflows are included to facilitate reproducible research.

Quantitative Performance Data

The antifungal efficacy of 5-methoxyindoles has been evaluated against several fungal species. The following tables summarize the key quantitative data from available studies, focusing on Minimum Inhibitory Concentration (MIC) and the impact on fungal growth and viability.

Table 1: Comparative Antifungal Activity of this compound and Melatonin against Fusarium graminearum

CompoundConcentration (mM)Mycelial Growth Inhibition (%)Conidial Germination Rate (%)
This compound 1Not specified4.46
Melatonin 1Not specified27.32
Control 00>95

Data from a study on the phytopathogenic fungus Fusarium graminearum.

Mechanism of Action: Induction of Oxidative Stress

A primary mechanism underlying the antifungal activity of 5-methoxyindoles is the induction of reactive oxygen species (ROS) within fungal cells. This leads to oxidative stress, causing damage to cellular components and ultimately leading to cell death.

One study demonstrated that this compound, a homolog of melatonin, induces ROS accumulation in the hyphae and conidia of F. graminearum. This accumulation is associated with morphology malformation and cell death. The study also found that genes involved in scavenging reactive oxygen species in F. graminearum were significantly downregulated in response to this compound treatment, further implicating oxidative stress as a key fungicidal mechanism.

The proposed signaling pathway for this compound-induced cell death is visualized below.

G Proposed Signaling Pathway of this compound Antifungal Activity This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Downregulation of ROS Scavenging Genes Downregulation of ROS Scavenging Genes This compound->Downregulation of ROS Scavenging Genes ROS Accumulation ROS Accumulation Fungal Cell->ROS Accumulation Oxidative Stress Oxidative Stress ROS Accumulation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Downregulation of ROS Scavenging Genes->Oxidative Stress Apoptosis/Cell Death Apoptosis/Cell Death Cellular Damage->Apoptosis/Cell Death

Caption: Proposed mechanism of this compound antifungal action.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are provided below.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, typically a 0.5 McFarland standard.

  • Preparation of Antifungal Solutions: The this compound derivatives and control drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth in the control well.

Reactive Oxygen Species (ROS) Detection

The production of intracellular ROS can be quantified using fluorescent probes.

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable liquid medium and then treated with the this compound derivative at the desired concentration for a specific duration.

  • Staining with Fluorescent Probe: A ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is added to the fungal culture. H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in ROS production.

The general workflow for these key experiments is illustrated in the diagram below.

G Experimental Workflow for Antifungal Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture MIC Assay MIC Assay Fungal Culture->MIC Assay ROS Assay ROS Assay Fungal Culture->ROS Assay Compound Dilution Compound Dilution Compound Dilution->MIC Assay Compound Dilution->ROS Assay MIC Determination MIC Determination MIC Assay->MIC Determination Fluorescence Measurement Fluorescence Measurement ROS Assay->Fluorescence Measurement

Caption: General workflow for assessing antifungal activity.

Conclusion and Future Directions

The available data strongly suggest that 5-methoxyindoles represent a valuable scaffold for the development of novel antifungal agents. Their ability to induce ROS provides a clear mechanism of action that can be further exploited and optimized. Future research should focus on synthesizing and screening a broader range of this compound derivatives to establish a comprehensive structure-activity relationship. Additionally, in vivo studies are necessary to evaluate the efficacy and safety of the most promising candidates in animal models of fungal infections. Expanding the testing to a wider panel of clinically relevant fungal pathogens, including resistant strains, will be crucial in determining the full therapeutic potential of this class of compounds.

Unveiling the Interaction of 5-Methoxyindole with 5-HT3 Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinities of Known 5-HT3 Receptor Ligands

The following table summarizes the binding affinities (Kᵢ) of several established 5-HT3 receptor antagonists. A lower Kᵢ value indicates a higher binding affinity. This data is crucial for understanding the structure-activity relationships of compounds targeting this receptor.

CompoundReceptor SubtypeKᵢ (nM)Reference Compound
PalonosetronHuman 5-HT30.04-
GranisetronHuman 5-HT30.89-
OndansetronHuman 5-HT32.5-
CilansetronHuman 5-HT30.19-

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, such as serotonin (5-HT) or potentially 5-Methoxyindole, the channel opens, leading to a rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺). This influx causes depolarization of the neuronal membrane, initiating an excitatory signal. The increase in intracellular Ca²⁺ can further trigger downstream signaling cascades involving calcium/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinases (ERK1/2).

5-HT3 Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT3 Receptor Channel Ion Channel (Na⁺, Ca²⁺) Receptor->Channel Opens Depolarization Neuronal Depolarization Channel->Depolarization Cation Influx Agonist Agonist (e.g., 5-HT, this compound) Agonist->Receptor Binds CaMKII CaMKII Activation Depolarization->CaMKII ↑ [Ca²⁺]i ERK ERK1/2 Signaling CaMKII->ERK Response Cellular Response ERK->Response

Caption: 5-HT3 Receptor Signaling Cascade.

Experimental Protocols: Determining Binding Affinity

The binding affinity of a compound to the 5-HT3 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand that has a high affinity for the receptor.

Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptors

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

  • Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope, such as [³H]Granisetron.

  • Test Compound: this compound or other compounds of interest, prepared in a range of concentrations.

  • Reference Compound: A known high-affinity unlabeled 5-HT3 receptor antagonist (e.g., Granisetron) for determining non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing appropriate salts (e.g., 154 mM NaCl).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

2. Experimental Workflow:

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand Binding Assay Workflow Start Start Preparation Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions Start->Preparation Incubation Incubate: Receptor + Radioligand + Test Compound (or buffer or non-specific ligand) Preparation->Incubation Filtration Separate Bound from Free: Rapid vacuum filtration Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Measure Radioactivity: Scintillation Counting Washing->Quantification Analysis Data Analysis: Calculate IC₅₀ and Kᵢ Quantification->Analysis End End Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

3. Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of the test compound.

    • Total Binding: Wells containing receptor membranes and radioligand only.

    • Non-specific Binding: Wells containing receptor membranes, radioligand, and a high concentration of the unlabeled reference compound.

    • Test Compound: Wells containing receptor membranes, radioligand, and a serial dilution of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Conclusion

While direct quantitative evidence for the binding affinity of this compound at the 5-HT3 receptor remains to be elucidated, the established methodologies and comparative data for known ligands provide a robust framework for its evaluation. The experimental protocols detailed in this guide offer a clear path for researchers to determine the precise binding characteristics of this compound and other novel compounds. Understanding these interactions is fundamental to the development of new therapeutics targeting the 5-HT3 receptor.

A comparative study of the crystal structures of 5-methoxyindole-2-carboxylic acid polymorphs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known polymorphs of 5-methoxyindole-2-carboxylic acid (MI2CA), a compound with recognized neuroprotective potential. Understanding the solid-state properties of active pharmaceutical ingredients is critical for drug development, influencing factors such as stability, solubility, and bioavailability. This document summarizes the crystal structures, preparation methods, and spectral differences between the identified polymorphic forms of MI2CA, supported by experimental data.

Introduction to the Polymorphs of this compound-2-carboxylic Acid

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial consideration in pharmaceutical sciences. To date, two polymorphs of this compound-2-carboxylic acid have been characterized in scientific literature, herein designated as Polymorph 1 and Polymorph 2. These polymorphs exhibit distinct crystal packing and hydrogen bonding arrangements, which can influence their physicochemical properties.

Crystallographic Data Comparison

The primary distinction between Polymorph 1 and Polymorph 2 lies in their crystal structures, as determined by single-crystal X-ray diffraction. A summary of their crystallographic data is presented below.

ParameterPolymorph 1Polymorph 2
Crystal System MonoclinicMonoclinic
Space Group C2/cP21/c
a (Å) 13.079(3)4.0305(2)
b (Å) 7.696(2)13.0346(6)
c (Å) 35.18517.2042(9)
**β (°) **91.06(3)91.871(5)
Z 164
Molecules per Asymmetric Unit 21
Key Structural Motif Ribbons of two independent molecular chainsCyclic dimers

Structural and Spectroscopic Differences

The most significant structural divergence between the two polymorphs is their hydrogen bonding network.[1] Polymorph 2 is characterized by the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O−H⋯O).[1] In contrast, Polymorph 1 features ribbon-like chains formed by intermolecular hydrogen bonds involving both the carboxylic acid and the indole N-H group.[1] In Polymorph 2, the N-H group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy group, whereas in Polymorph 1, the acceptor is a carboxylic oxygen atom.[1]

These structural variations give rise to discernible differences in their infrared (IR) spectra. Notably, the N-H stretching vibration is observed at 3336 cm⁻¹ in Polymorph 1 and at 3342 cm⁻¹ in Polymorph 2.[1]

Physicochemical Properties

Experimental Protocols

Preparation of Polymorphs

Polymorph 1: Detailed crystallization conditions for specifically isolating Polymorph 1 are not explicitly provided in the surveyed literature. However, it is the initially reported form and can likely be obtained through standard crystallization protocols for indole carboxylic acids. A general synthesis for this compound-2-carboxylic acid involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent followed by quenching with carbon dioxide. Subsequent purification by column chromatography and crystallization from a suitable solvent system, such as petroleum ether/ethyl acetate, yields the solid product.

Polymorph 2: The crystals of Polymorph 2 were serendipitously discovered during an attempt to synthesize a cobalt(III) complex. The following protocol was reported:

  • Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.

  • Stir and heat the mixture for 15 minutes at 45 °C.

  • Add 0.5 mmol of this compound-2-carboxylic acid (commercially available from Sigma-Aldrich).

  • Crystals of Polymorph 2 emerge from this reaction mixture.

Characterization Methods

Single-Crystal X-ray Diffraction: Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a low temperature. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples were prepared as KBr pellets. The spectra were typically recorded in the range of 4000-400 cm⁻¹.

Logical Relationship of Polymorphs and Experimental Workflow

The following diagram illustrates the relationship between the two polymorphs and the general experimental workflow for their characterization.

Polymorph_Workflow cluster_synthesis Synthesis & Crystallization MI2CA This compound- 2-carboxylic Acid Crystallization Crystallization MI2CA->Crystallization Polymorph1 Polymorph 1 (C2/c) Crystallization->Polymorph1 Standard Conditions Polymorph2 Polymorph 2 (P21/c) Crystallization->Polymorph2 Specific Conditions* XRD Single-Crystal X-ray Diffraction Polymorph1->XRD IR Infrared Spectroscopy Polymorph1->IR Polymorph2->XRD Polymorph2->IR Structure1 Crystal Structure (Ribbons) XRD->Structure1 Structure2 Crystal Structure (Dimers) XRD->Structure2 Spectra Comparative IR Spectra IR->Spectra

Caption: Workflow for the isolation and characterization of MI2CA polymorphs.

Conclusion

The existence of at least two polymorphic forms of this compound-2-carboxylic acid highlights the importance of thorough solid-state characterization in the development of this promising therapeutic agent. The distinct crystal packing and hydrogen bonding networks of Polymorph 1 and Polymorph 2, confirmed by X-ray diffraction and IR spectroscopy, may lead to different physicochemical properties. Further studies are warranted to fully elucidate the comparative solubility, stability, and other performance-related characteristics of these polymorphs to ensure the selection of the optimal solid form for pharmaceutical applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like 5-Methoxyindole are paramount to ensuring a safe and compliant laboratory environment. Adherence to established disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general laboratory safety standards and regulatory requirements.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound waste.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn.[1]
Body Protection A lab coat, long pants, and closed-toe shoes are essential to protect against skin exposure.[1]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[1][2]

In the event of a spill, the immediate area should be evacuated. For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. All spill cleanup materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. The following protocol outlines a standard operating procedure for its disposal in a laboratory setting.

Experimental Protocol: Waste Collection and Labeling

  • Waste Classification: Classify this compound as a hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is dissolved in a solvent, collect it in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that have come into contact with this compound should be collected in a designated solid hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.

  • Waste Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. Keep the container securely closed at all times, except when adding waste.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

G Workflow for the Safe Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Classify this compound as Hazardous Waste A->B Begin Disposal Process C Segregate Solid & Liquid Waste into Separate, Labeled Containers B->C D Dispose of Contaminated Labware in Solid Waste Container C->D E Store Waste Containers in Designated Satellite Accumulation Area (SAA) D->E Transfer to Storage F Keep Containers Securely Closed E->F G Request Waste Pickup from EHS or Licensed Contractor F->G

Caption: A logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxyindole. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1][2] It is crucial to understand its primary hazards to implement appropriate safety measures. The substance is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]

Hazard Summary:

Hazard ClassCategoryStatement
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical step in preventing exposure to this compound. Below are the mandatory PPE requirements based on safety data sheets.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side protection or a face shield.To protect against dust particles and splashes that can cause serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (tested according to EN 374) and appropriate protective clothing to prevent skin exposure. A long-sleeved lab coat is standard.To prevent direct contact with the skin, which can cause irritation. Contaminated clothing must be removed and washed before reuse.
Respiratory Protection A dust mask (e.g., N95 type) or an air-purifying respirator is required when ventilation is inadequate or dust is generated.To prevent inhalation of dust, which may cause respiratory irritation. Use only in well-ventilated areas.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for minimizing risk.

Procedural Step-by-Step Guidance:

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible and close to the workstation.

  • Handling :

    • Avoid all direct contact with the substance. Do not touch skin or eyes.

    • Avoid the formation of dust and aerosols during handling. Do not breathe in the dust.

    • Wash hands, face, and any exposed skin thoroughly after handling the material and before breaks.

  • Storage :

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed to prevent contamination and exposure.

    • Some sources recommend refrigeration or storage at -20°C, protected from light.

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • Accidental Release Measures :

    • For spills, evacuate personnel to a safe area.

    • Use personal protective equipment during cleanup.

    • Avoid creating dust. Sweep or shovel the spilled material into a suitable, closed container for disposal.

    • Prevent the chemical from entering drains, surface water, or ground water.

  • Disposal :

    • Dispose of the contents and container at an approved waste disposal plant.

    • Disposal must be in accordance with local, state, and federal regulations.

    • One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Emergency and First Aid Plan

Immediate and appropriate first aid is critical in the event of an exposure.

First Aid Procedures:

Exposure RouteAction
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.
Ingestion Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to emergency response.

G cluster_prep 1. Preparation & Controls cluster_handling 2. Handling & Storage cluster_disposal 3. Waste & Disposal cluster_emergency 4. Emergency Response A Assess Hazards (Irritant) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Handle with Care (Avoid Dust/Contact) C->D Proceed to Handling E Store Properly (Cool, Dry, Tightly Closed) D->E H Exposure or Spill Occurs D->H If Incident Occurs F Segregate Waste E->F After Use G Dispose via Approved Waste Service F->G I Follow First Aid (Eyes, Skin, Inhalation) H->I J Contain Spill (Avoid Dust) H->J K Seek Medical Attention I->K

Caption: Workflow for Safe Handling and Emergency Response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyindole
Reactant of Route 2
5-Methoxyindole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。